7-Acetoxy-4-methylcoumarin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZGASCDAGAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181895 | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2747-05-9 | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2747-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methylumbelliferyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747059 | |
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| Record name | 2747-05-9 | |
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| Record name | 2747-05-9 | |
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| Record name | 2747-05-9 | |
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| Record name | 4-Methylumbelliferyl acetate | |
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| Record name | 7-(acetyloxy)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.533 | |
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| Record name | 4-METHYLUMBELLIFERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD294D576M | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Acetoxy-4-methylcoumarin via Pechmann Condensation
This document provides an in-depth technical guide for the synthesis of 7-acetoxy-4-methylcoumarin, a key fluorogenic substrate and building block in pharmaceutical development. The synthesis is primarily achieved through a two-step process: the Pechmann condensation of resorcinol (B1680541) with a β-ketoester to form the intermediate, 7-hydroxy-4-methylcoumarin, followed by its acetylation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
The Pechmann condensation is a classic and widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[1][2] In this initial step, resorcinol is reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst to yield 7-hydroxy-4-methylcoumarin.
Reaction Mechanism
The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[1][3] The mechanism proceeds through the formation of a β-hydroxy ester intermediate, which then cyclizes and dehydrates to form the stable benzopyrone ring structure of the coumarin (B35378).[1][4]
References
An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 7-Acetoxy-4-Methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 7-acetoxy-4-methylcoumarin, a fluorogenic substrate widely used in enzymatic assays. Due to its non-fluorescent nature prior to enzymatic cleavage, specific quantitative spectral data for this compound itself is limited in published literature. However, by examining closely related coumarin (B35378) derivatives, we can infer its spectral characteristics and provide detailed protocols for its experimental determination.
Core Photophysical Properties
This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The acetyl group at the 7-position quenches the fluorescence of the coumarin core. Enzymatic hydrolysis, for instance by carboxylesterases, removes the acetoxy group, yielding the highly fluorescent 7-hydroxy-4-methylcoumarin. This "turn-on" fluorescence mechanism is the basis for its use as a fluorogenic substrate[1].
Quantitative Photophysical Data of Related Coumarin Derivatives
| Derivative | Solvent/Medium | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Reference |
| 7-Hydroxy-4-methylcoumarin | Methanol (B129727) | 322 | Not Specified | Not Specified | Not Specified | [3] |
| 7-Hydroxy-4-methylcoumarin | Water/Methanol | 321 | ~400 | Not Specified | Not Specified | [2] |
| 7-Methoxycoumarin-4-acetic acid | Methanol | 323.8 | 378 | 11,820 | 0.18 | [4][5] |
Experimental Protocols
The following are detailed methodologies for conducting UV-Vis absorption and fluorescence emission spectroscopy on coumarin derivatives like this compound.
1. Sample Preparation
-
Reagents and Solvents: Use HPLC-grade or higher purity solvents. Distilled, deionized water should be used for aqueous solutions. This compound can be sourced from various chemical suppliers[1].
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a suitable organic solvent like methanol, ethanol, or DMSO.
-
Working Solutions: From the stock solution, prepare a series of dilutions in the solvent of choice. For UV-Vis absorption measurements, concentrations are typically in the micromolar range (e.g., 1-100 µM). For fluorescence measurements, concentrations should be kept low to avoid inner filter effects, with absorbance at the excitation wavelength ideally below 0.1[4].
-
Cuvettes: Use 1 cm pathlength quartz cuvettes for all measurements.
2. UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
-
Procedure:
-
Record a baseline spectrum with the cuvette filled with the solvent used for the sample.
-
Measure the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-500 nm).
-
The absorption maximum (λmax) is the wavelength at which the highest absorbance is observed.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
3. Fluorescence Emission Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
-
Procedure:
-
Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting from about 10-20 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to baseline (e.g., if λex is 320 nm, scan from 330 nm to 600 nm).
-
The emission maximum (λem) is the wavelength at which the highest fluorescence intensity is observed.
-
Ensure that the spectra are corrected for wavelength-dependent instrument sensitivity and that dark counts are subtracted[4].
-
4. Fluorescence Quantum Yield Measurement
-
Methodology: The relative method is commonly used, which involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.
-
Standard Selection: A suitable standard should have absorption and emission properties close to the sample. For coumarin derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) or 7-methoxycoumarin-4-acetic acid in methanol (ΦF = 0.18) can be used[5].
-
Procedure:
-
Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the emission spectra.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (ΦF) is calculated using the following equation: ΦF, sample = ΦF, standard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols described above.
Caption: Experimental workflow for determining the photophysical properties of this compound.
References
mechanism of Pechmann condensation for coumarin synthesis
An In-depth Technical Guide to the Mechanism of Pechmann Condensation for Coumarin (B35378) Synthesis
Introduction
The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins and their derivatives.[1] Discovered by German chemist Hans von Pechmann, this reaction involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions.[1][2] Coumarins, a class of benzopyrones, are significant scaffolds in medicinal chemistry and are found in many natural products and synthetic compounds with a broad range of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties.[3][4] They also serve as important intermediates in the production of agrochemicals, fragrances, and optical brightening agents.[1][4] The simplicity of the starting materials and the often high yields make the Pechmann condensation a synthetically valuable tool.[5]
Core Reaction Mechanism
The Pechmann condensation is an acid-catalyzed reaction that proceeds through several key steps.[5] While the exact sequence of events has been a subject of some debate, the most commonly accepted mechanism involves an initial transesterification, followed by an intramolecular cyclization and a final dehydration step. The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).[2][6][7]
The primary steps are as follows:
-
Transesterification : Under acidic conditions, the phenol reacts with the β-keto ester. The acid catalyst protonates the carbonyl oxygen of the ester, making it more electrophilic. The hydroxyl group of the phenol then acts as a nucleophile, attacking the carbonyl carbon and leading to a transesterification reaction where the original alcohol portion of the ester is replaced by the phenoxy group.[2][6]
-
Intramolecular Cyclization (Hydroxyalkylation) : The intermediate formed undergoes an intramolecular cyclization. The activated aromatic ring of the phenol attacks the ketone carbonyl group (which is also activated by the acid catalyst).[5] This step is essentially an intramolecular electrophilic aromatic substitution (or a Michael Addition) that forms a new heterocyclic ring.[1][6]
-
Dehydration : The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system.[2][6] This dehydration is driven by the formation of the conjugated π-system.
Caption: The generally accepted mechanism of the Pechmann condensation.
Recent mechanistic studies using NMR have provided evidence for an alternative pathway, particularly with certain substrates like resorcinol (B1680541) and ethyl 4,4,4-trifluoroacetoacetate.[8][9][10] This research suggests the reaction may proceed through an initial electrophilic aromatic substitution (EAS) of the phenol by the β-keto ester, followed by transesterification to close the ring, and finally dehydration.[9] The detection of a key cinnamic acid derivative intermediate supports this alternative sequence.[3] The specific pathway may be influenced by the reactivity of the phenol, the nature of the β-keto ester, and the choice of catalyst.[1][9]
Data on Reaction Conditions and Yields
The efficiency of the Pechmann condensation is highly dependent on the reaction conditions, including the nature of the reactants and the catalyst employed. Electron-donating groups on the phenol generally facilitate the reaction, while electron-withdrawing groups can hinder it.[1][4] For highly activated phenols like resorcinol, the reaction can proceed under mild conditions, whereas simple phenols often require harsher conditions.[1] A variety of catalysts have been explored to optimize yields and reaction times, including solid acid catalysts which offer advantages in terms of reusability and reduced environmental impact.[5][11]
| Phenol Substrate | β-Keto Ester | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phloroglucinol (B13840) | Ethyl acetoacetate (B1235776) | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 1 h | 88 | [11] |
| Resorcinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 2 h | 85 | [11] |
| m-Cresol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | None | 110 | 3 h | 79 | [11] |
| Resorcinol | Methyl acetoacetate | FeCl₃·6H₂O (10) | Toluene (B28343) | Reflux | 16 h | High | [12] |
| 4-Hydroxyphenol | Ethyl acetoacetate | SbCl₃–Al₂O₃ (5) | None (MW) | - | 3 min | 91 | [4] |
| Resorcinol | Ethyl acetoacetate | SbCl₃–Al₂O₃ (5) | None (MW) | - | 2.5 min | 95 | [4] |
| 3-Aminophenol | Ethyl acetoacetate | InCl₃ (3) | None (Ball Mill) | Room Temp. | 10 min | 92 | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and study of coumarins via the Pechmann condensation. Below are two representative protocols: one for a solvent-free synthesis using a solid acid catalyst and another for monitoring the reaction mechanism using NMR spectroscopy.
Protocol 1: Solvent-Free Synthesis of 5,7-Dihydroxy-4-methylcoumarin
This protocol is adapted from a procedure using a heterogeneous Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst.[11]
Materials and Equipment:
-
Phloroglucinol (2 mmol)
-
Ethyl acetoacetate (EAA) (2 mmol)
-
Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst (10 mol%)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Rotary evaporator
-
Ethanol (B145695) for recrystallization
Procedure:
-
Combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O catalyst (10 mol%) in a round-bottom flask.
-
Heat the mixture to 110 °C with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Separate the solid catalyst from the solution by centrifugation.
-
Remove the ethyl acetate from the supernatant under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by recrystallization from ethanol to yield pure 5,7-dihydroxy-4-methylcoumarin.
Caption: A typical experimental workflow for coumarin synthesis.
Protocol 2: NMR Monitoring of the Pechmann Condensation Mechanism
This protocol is based on a study investigating the reaction mechanism between resorcinol and ethyl 4,4,4-trifluoroacetoacetate.[9]
Materials and Equipment:
-
Resorcinol (550 mg, 5 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate (880 µL, 6 mmol)
-
Iodine (317 mg, 1.25 mmol, 25 mol %)
-
Toluene (1 mL)
-
Trifluorotoluene (60 µL, 0.5 mmol, internal standard)
-
Reaction vial with stir bar
-
Heating block or oil bath
-
Micropipette
-
NMR tubes
-
DMSO-d₆
-
NMR Spectrometer (¹H, ¹³C, ¹⁹F)
Procedure:
-
In a reaction vial, combine resorcinol (5 mmol), ethyl 4,4,4-trifluoroacetoacetate (6 mmol), trifluorotoluene (0.5 mmol), and toluene (1 mL).
-
Add the iodine catalyst (1.25 mmol) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) with stirring.
-
At designated time intervals, withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately dilute the aliquot with 600 µL of DMSO-d₆ in an NMR tube to quench the reaction and prepare it for analysis.
-
Acquire NMR spectra (¹⁹F is particularly useful for monitoring fluorinated species) to identify and quantify reactants, intermediates, and the final product over time.
-
Analyze the temporal evolution of the spectroscopic signals to elucidate the reaction pathway and identify key intermediates.[9][10]
Conclusion
The Pechmann condensation remains a cornerstone of coumarin synthesis due to its reliability and versatility. A deep understanding of its mechanism, influenced by catalysts and substrate electronics, is vital for optimizing reaction conditions and yields. While the traditional mechanism involving transesterification followed by cyclization is widely accepted, ongoing research continues to refine this model, highlighting alternative pathways that can be operative under specific conditions. The development of greener protocols using solid acid catalysts and solvent-free conditions further enhances the utility of this reaction, making it an attractive method for both academic research and industrial applications in drug development and materials science.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Research Portal [scholarlyworks.adelphi.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Methylumbelliferyl Acetate (CAS 2747-05-9) and 2-(2,4-Dichlorophenoxy)propanoic Acid
Disclaimer: It is important to clarify a discrepancy in the topic provided. The CAS number 2747-05-9 corresponds to the compound 4-Methylumbelliferyl acetate (B1210297) , which is a fluorogenic substrate used in biochemical assays. It is not associated with 2-(2,4-dichlorophenoxy)propanoic acid , a herbicide commonly known as Dichlorprop. The correct CAS number for Dichlorprop is 120-36-5 . This guide will provide a comprehensive overview of both compounds as distinct entities to ensure accuracy for researchers, scientists, and drug development professionals.
Section 1: 4-Methylumbelliferyl Acetate (CAS 2747-05-9)
1.1 Overview and Structure
4-Methylumbelliferyl acetate is a synthetic organic compound widely utilized as a fluorogenic substrate in biochemical assays, particularly for the detection of enzymes like esterases and lipases.[1] Its molecular structure consists of a methylumbelliferyl moiety linked to an acetate group.[1] The compound itself is not fluorescent, but upon enzymatic hydrolysis, it yields the highly fluorescent product 4-methylumbelliferone, which emits blue light under excitation.[1]
Chemical Structure:
1.2 Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Methylumbelliferyl acetate.
| Property | Value | Reference(s) |
| CAS Number | 2747-05-9 | [3] |
| Molecular Formula | C₁₂H₁₀O₄ | [4] |
| Molecular Weight | 218.21 g/mol | [5] |
| Appearance | White to pale yellow crystalline solid/powder | [1] |
| Melting Point | 149-150 °C | [3] |
| Boiling Point | 371.40 °C | [5][6] |
| Solubility | Soluble in organic solvents like methanol, dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) (100 mg/mL). Less soluble in water. | [1] |
| Storage Temperature | -20°C to <-15°C, protect from light | [6] |
1.3 Mechanism of Action and Application
4-Methylumbelliferyl acetate serves as a substrate for various esterase enzymes. The enzymatic reaction involves the hydrolysis of the ester bond, cleaving the acetate group and releasing 4-methylumbelliferone. This product is highly fluorescent, with an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm, producing a detectable blue fluorescence.[1] This property allows for the sensitive and quantitative measurement of esterase activity in various biological samples.
1.4 Experimental Protocols
Enzyme Assay for Acetyl Xylan (B1165943) Esterase Activity:
This protocol is adapted from a study on thermostable acetyl xylan esterases.[7]
-
Materials:
-
4-Methylumbelliferyl acetate (substrate)
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Citric acid (50 mM)
-
Enzyme solution
-
Spectrofluorometer or spectrophotometer
-
-
Procedure:
-
Prepare a 100 mM stock solution of 4-Methylumbelliferyl acetate in DMSO.
-
Preincubate 100 µL of 100 mM sodium phosphate buffer (pH 7.0) and 280 µL of deionized water at the desired reaction temperature (e.g., 70°C) for 12 minutes.
-
Add 10 µL of the enzyme solution to the preincubated buffer.
-
Initiate the reaction by adding 10 µL of the 100 mM 4-Methylumbelliferyl acetate stock solution.
-
Allow the reaction to proceed for a defined period (e.g., 2 to 10 minutes).
-
Stop the reaction by adding 600 µL of 50 mM citric acid.
-
Measure the absorbance at 354 nm to determine the amount of released 4-methylumbelliferone.[7] Alternatively, fluorescence can be measured with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
1.5 Visualization of a Key Process
Caption: Enzymatic hydrolysis of 4-Methylumbelliferyl acetate.
Section 2: 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop, CAS 120-36-5)
2.1 Overview and Structure
2-(2,4-Dichlorophenoxy)propanoic acid, commonly known as Dichlorprop or 2,4-DP, is a selective, systemic chlorophenoxy herbicide.[8][9] It is effective against annual and perennial broadleaf weeds and is structurally similar to 2,4-D.[8] Dichlorprop is a chiral molecule, with the R-enantiomer (Dichlorprop-P) being the biologically active form.[8][10]
Chemical Structure:
2.2 Physicochemical Properties
The following table summarizes the key physicochemical properties of Dichlorprop.
| Property | Value | Reference(s) |
| CAS Number | 120-36-5 | [8][11] |
| Molecular Formula | C₉H₈Cl₂O₃ | [8][11] |
| Molecular Weight | 235.06 g/mol | [11][12] |
| Appearance | White to yellowish crystalline solid | [8][12] |
| Melting Point | 116-120 °C (R-isomer) | [8] |
| Boiling Point | 215 °C | [8] |
| Solubility in Water | 720 mg/L at 20 °C (R-isomer) | [8] |
| Solubility in Solvents | Soluble in acetone (B3395972) (595 g/L), isopropanol (B130326) (510 g/L), ethanol (B145695) (>100 g/100g ), and ether (82.1 g/100g ). | [11][12] |
2.3 Mechanism of Action and Application
Dichlorprop functions as a synthetic auxin, a type of plant growth regulator.[9][13] It is absorbed through the leaves and translocated to the meristematic tissues of the plant.[13] In susceptible plants, it mimics the natural hormone auxin, leading to uncontrolled and unsustainable cell division and growth.[8][9] This abnormal growth damages vascular tissues, causing symptoms like stem curling and leaf withering, which ultimately result in the death of the plant.[8][9]
2.4 Experimental Protocols
Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid:
A patented method for synthesizing Dichlorprop involves the following steps[14]:
-
Reactants:
-
2,4-Dichlorophenol
-
2-Chloropropionic acid
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Surfactant
-
Sulfuric acid for neutralization
-
n-Hexane for purification
-
-
Procedure:
-
Add 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, and a surfactant to a dimethyl sulfoxide solvent.
-
Control the reaction temperature between 20-80 °C.
-
After the reaction is complete, maintain the temperature and neutralize the mixture with sulfuric acid.
-
Filter the solution and remove the solvent via distillation under reduced pressure to obtain a solid.
-
Add n-hexane to the solid, stir, and cool to room temperature.
-
Filter the mixture to obtain the final product, 2-(2,4-dichlorophenoxy)propanoic acid.[14]
-
Analytical Method for Dichlorprop Residues in Soil:
This is a summary of a method for determining Dichlorprop residues in soil samples.[15]
-
Principle: Soil samples are extracted, and the analyte is purified using solid-phase extraction (SPE), methylated, and then quantified by Gas Chromatography/Mass Spectrometry (GC/MS).
-
Procedure:
-
Extraction: Weigh 10.0 g of soil into a centrifuge tube and add 20 mL of 5% acetic acid in methanol. Vortex the sample and sonicate for 20 minutes.
-
Solid-Phase Extraction (SPE): Pass the aqueous extract through a C18 SPE column to isolate the compounds of interest.
-
Elution and Derivatization: Elute metabolites with an acetone/hexane mixture. The Dichlorprop-P fraction is eluted with a methanol/acetone mixture, and then methylated using BF₃/methanol at 70°C for 30 minutes.
-
Quantification: Combine the methylated Dichlorprop-P with the metabolite fraction and concentrate the sample. Inject the final sample into a GC/MS for quantification. Use a standard curve with at least four concentration levels for accurate measurement.[15]
-
2.5 Visualization of a Key Process
Caption: Dichlorprop's mechanism as a synthetic auxin.
References
- 1. CAS 2747-05-9: 4-Methylumbelliferyl acetate | CymitQuimica [cymitquimica.com]
- 2. 4-methylumbelliferyl acetate [stenutz.eu]
- 3. 酢酸 4-メチルウンベリフェリル esterase substrate | Sigma-Aldrich [sigmaaldrich.com]
- 4. dextrauk.com [dextrauk.com]
- 5. 4-Methylumbelliferyl acetate - 95% | 2747-05-9 | EM166026 [biosynth.com]
- 6. 4-Methylumbelliferyl acetate | 2747-05-9 | EM16008 [biosynth.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Dichlorprop - Wikipedia [en.wikipedia.org]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]
- 11. scent.vn [scent.vn]
- 12. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. deq.mt.gov [deq.mt.gov]
- 14. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 15. epa.gov [epa.gov]
7-acetoxy-4-methylcoumarin molecular weight and formula
An In-depth Technical Guide to 7-Acetoxy-4-Methylcoumarin
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides core information on this compound, a fluorogenic substrate widely used in enzymatic assays.
Core Molecular Data
The foundational physicochemical properties of this compound are summarized below. These values are essential for accurate experimental design and interpretation.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol [1][2][3] |
| Alternate Names | 4-Methylumbelliferyl acetate[4][5] |
| CAS Registry Number | 2747-05-9[4][6] |
Physicochemical Characteristics
This compound typically appears as beige crystalline flakes or needles.[3] Its utility as a fluorogenic substrate stems from its chemical structure, an acetate (B1210297) ester of umbelliferone (B1683723) (7-hydroxy-4-methylcoumarin).[2][3]
Experimental Applications
While detailed experimental protocols are highly specific to the application, the primary use of this compound is as a fluorogenic substrate for various esterases, including carboxylesterases.[3][5] The fundamental principle of its use in assays involves enzymatic cleavage of the acetyl group, which yields the highly fluorescent product, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). This reaction allows for the sensitive detection and quantification of esterase activity.
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the compound and its key identifiers.
Caption: Key properties of this compound.
References
The Dawn of a Versatile Scaffold: A Technical Guide to the Historical Discovery and Initial Studies of Coumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discoveries and foundational research that introduced coumarin (B35378) compounds to the scientific world. From their initial isolation from natural sources to their first chemical synthesis and the groundbreaking discovery of their biological activities, this document outlines the key milestones that have positioned coumarins as a privileged scaffold in medicinal chemistry and drug development.
The Discovery and Isolation of Coumarin: From Tonka Bean to Laboratory Bench
The story of coumarin begins in the early 19th century with its extraction from the tonka bean (Dipteryx odorata).
In 1820, the German chemist August Vogel successfully isolated a crystalline substance from tonka beans, which he initially misidentified.[1][2] Almost concurrently, the French pharmacist Nicholas Jean Baptiste Gaston Guibourt also isolated the same compound and named it "coumarin," derived from "coumarou," the French word for the tonka bean.[2] The identity of the substance isolated by both Vogel and Guibourt was later confirmed by the French pharmacist A. Guillemette in 1835.[3]
Early Isolation Protocols
While detailed experimental protocols from the early 19th century are not as meticulously documented as in modern literature, the fundamental approach to isolating coumarin from tonka beans involved solvent extraction.
Conceptual Experimental Workflow for the Isolation of Coumarin from Tonka Beans (circa 1820s):
References
Methodological & Application
Application Notes and Protocols for the Fluorogenic Esterase Substrate: 7-Acetoxy-4-Methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxy-4-methylcoumarin (AMC), also known as 4-methylumbelliferyl acetate, is a widely utilized fluorogenic substrate for the detection and quantification of esterase activity. This non-fluorescent compound is enzymatically hydrolyzed by various esterases, including carboxylesterases and acetylcholinesterase, to yield the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-MU). The resulting fluorescence intensity is directly proportional to the amount of 7-hydroxy-4-methylcoumarin produced, providing a sensitive and continuous measure of enzyme activity. This application note provides detailed protocols for the use of this compound in esterase activity assays, data presentation guidelines, and troubleshooting advice.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the fluorescent 7-hydroxy-4-methylcoumarin. The increase in fluorescence over time is monitored using a fluorescence microplate reader or fluorometer. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Caption: Enzymatic hydrolysis of this compound.
Materials and Reagents
-
This compound (AMC)
-
7-Hydroxy-4-methylcoumarin (4-MU) - for standard curve
-
Esterase enzyme (e.g., Porcine Liver Esterase, human carboxylesterases, acetylcholinesterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 50 mM Potassium Phosphate Buffer, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Experimental Protocols
Preparation of Stock Solutions
-
This compound (Substrate) Stock Solution (10 mM): Dissolve 2.18 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.
-
7-Hydroxy-4-methylcoumarin (Standard) Stock Solution (1 mM): Dissolve 1.76 mg of 7-hydroxy-4-methylcoumarin in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the esterase enzyme in Assay Buffer at a concentration of 1 mg/mL. Store on ice during use and at -80°C for long-term storage. The final working concentration will need to be optimized for your specific enzyme and assay conditions.
Standard Curve for 7-Hydroxy-4-methylcoumarin
A standard curve is essential to convert the relative fluorescence units (RFU) to the amount of product formed (in moles or grams).
-
Prepare a series of dilutions of the 1 mM 7-hydroxy-4-methylcoumarin stock solution in Assay Buffer to obtain standards ranging from 0 to 50 µM.
-
Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well microplate. Include a blank with Assay Buffer only.
-
Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
-
Plot the fluorescence intensity (RFU) against the known concentration of 7-hydroxy-4-methylcoumarin to generate a standard curve. The relationship should be linear in the lower concentration range.[1]
Caption: Example of a 7-hydroxy-4-methylcoumarin standard curve.
Esterase Activity Assay
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
-
Prepare the working enzyme solution by diluting the enzyme stock solution in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
Prepare the working substrate solution by diluting the 10 mM this compound stock solution in Assay Buffer. A common starting concentration is 100 µM, but this may need to be optimized, especially for kinetic studies.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 50 µL of working enzyme solution.
-
Blank Wells (No Enzyme): 50 µL of Assay Buffer.
-
-
Initiate the reaction by adding 50 µL of the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every minute for 15-30 minutes).
Data Analysis
-
Subtract the fluorescence of the blank wells from the test wells at each time point.
-
Plot the background-subtracted fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Convert the rate from RFU/min to moles/min using the slope of the 7-hydroxy-4-methylcoumarin standard curve.
Quantitative Data
The following table summarizes kinetic parameters for various esterases with this compound (also referred to as 4-MUA) as the substrate. Note that assay conditions can significantly influence these values.
| Enzyme Source | Enzyme Type | Km (µM) | Vmax (nmol/min/mg) | Assay Conditions |
| Porcine Liver | Carboxylesterase | 261 | 75,251 | Microsomal fraction[2] |
| Porcine Liver | Carboxylesterase | 257 | 53,149 | Cytosolic fraction[2] |
| Equine Liver | Sialate O-acetylesterase | 130 - 24,000 | 0.55 - 11 (U/mg) | pH 7.4-8.5[2] |
| Bovine Brain | Sialate O-acetylesterase | 130 - 24,000 | 0.55 - 11 (U/mg) | pH 7.4-8.5[2] |
| Influenza C Virus | Sialate O-acetylesterase | 130 - 24,000 | 0.55 - 11 (U/mg) | pH 7.4-8.5[2] |
Experimental Workflow Diagram
Caption: General workflow for the esterase activity assay.
Troubleshooting
Caption: Troubleshooting common issues in the fluorogenic esterase assay.
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Substrate instability/spontaneous hydrolysis. | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Contamination of reagents with esterase activity. | Use high-purity water and reagents. Use sterile pipette tips. | |
| Autofluorescence of test compounds or buffers. | Screen all components for intrinsic fluorescence before the assay. | |
| Low or No Signal | Inactive enzyme. | Verify enzyme activity with a known positive control. Ensure proper storage and handling of the enzyme. |
| Incorrect instrument settings. | Ensure the excitation and emission wavelengths are correctly set for 7-hydroxy-4-methylcoumarin (~360 nm Ex, ~450 nm Em). | |
| Sub-optimal substrate or enzyme concentration. | Optimize the concentrations of both enzyme and substrate. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability under assay conditions. | Check the stability of the enzyme at the assay temperature and pH. | |
| Inner filter effect at high substrate/product concentrations. | Dilute the samples or use a lower substrate concentration. | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing in each well. Prepare a master mix for reagents. |
| Air bubbles in wells. | Visually inspect the plate for bubbles before reading. Bubbles can be removed by gentle tapping or with a clean pipette tip. |
References
protocol for carboxylesterase activity assay with 7-acetoxy-4-methylcoumarin
Application Note: Fluorometric Assay for Carboxylesterase Activity
Topic: Protocol for Carboxylesterase Activity Assay with 7-Acetoxy-4-methylcoumarin Audience: Researchers, scientists, and drug development professionals.
Principle of the Assay
Carboxylesterases (CES; EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of carboxylic esters into their corresponding alcohols and carboxylic acids.[1] This assay provides a sensitive method for measuring CES activity in biological samples such as cell lysates, tissue homogenates, and purified enzyme preparations.
The assay utilizes the non-fluorescent substrate, this compound. In the presence of carboxylesterase, the substrate is hydrolyzed, cleaving the acetate (B1210297) group to produce two products: acetate and the highly fluorescent compound 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The rate of the reaction is monitored by measuring the increase in fluorescence intensity over time. The enzyme activity can be quantified by comparing the rate of fluorescence generation to a standard curve prepared with 7-hydroxy-4-methylcoumarin.
Enzymatic Reaction
The hydrolysis of the ester bond in this compound is facilitated by a catalytic triad (B1167595) (typically Ser-His-Glu/Asp) within the active site of the carboxylesterase enzyme.[2] The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate to form a tetrahedral intermediate, which then collapses to release the fluorescent 7-hydroxy-4-methylcoumarin product and form an acyl-enzyme intermediate.[2][3] This intermediate is subsequently hydrolyzed by a water molecule to release the carboxylic acid (acetate) and regenerate the active enzyme.[2][3]
Caption: Enzymatic hydrolysis of this compound by carboxylesterase.
Materials and Reagents
-
This compound (Substrate)
-
7-Hydroxy-4-methylcoumarin (Standard)
-
Carboxylesterase (Positive Control, e.g., from porcine or rabbit liver)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, or 100 mM Sodium Phosphate, pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and standard
-
Black, flat-bottom 96-well microplates (for fluorescence assays)
-
Fluorescence microplate reader with kinetic measurement capabilities
-
Multichannel pipette
-
Biological sample (e.g., cell lysate, tissue S9 fraction)
Quantitative Data and Reagent Preparation
All quantitative data for reagent preparation and the assay procedure are summarized in the table below. It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[4]
| Reagent/Parameter | Stock Solution | Working Concentration/Final Volume | Preparation and Storage Notes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.5 | 50 mM | Prepare fresh or store at 4°C. Bring to room temperature before use. |
| CES Substrate | 10 mM in DMSO | 100 µM | Store stock at -20°C, protected from light.[5] The working solution should be prepared fresh in Assay Buffer. |
| CES Standard | 1 mM in DMSO | 0 - 20 µM (for standard curve) | Store stock at -20°C. Prepare serial dilutions in Assay Buffer for the standard curve. |
| Biological Sample | Varies | 2-50 µL per well | Prepare dilutions in Assay Buffer. Keep on ice. Protein concentration should be determined via a compatible method (e.g., BCA). |
| Positive Control | Varies (e.g., 1 mg/mL) | Varies (e.g., 1-10 µg/mL) | Reconstitute and aliquot as per manufacturer's instructions. Store at -80°C. |
| Reaction Volume | N/A | 200 µL per well | N/A |
| Fluorescence Reading | N/A | Kinetic, 30-60 min | Excitation: 360 nm , Emission: 450 nm .[6] Read every 60 seconds. |
| Incubation Temperature | N/A | 25°C or 37°C | Ensure consistent temperature throughout the assay. |
Experimental Workflow
The overall workflow for the carboxylesterase activity assay is depicted below.
Caption: Experimental workflow for the fluorometric carboxylesterase assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format.
A. Standard Curve Preparation
-
Prepare a 20 µM solution of 7-hydroxy-4-methylcoumarin standard in Assay Buffer.
-
Perform serial dilutions to create standards ranging from 0 µM to 20 µM.
-
Add 200 µL of each standard concentration to separate wells of the 96-well plate. Include a 0 µM (Assay Buffer only) well as a blank.
B. Assay Reaction Setup
-
Prepare samples: Dilute cell lysates or tissue homogenates to a suitable concentration in ice-cold Assay Buffer. Several dilutions may be necessary to ensure the reaction rate is within the linear range of the assay.
-
Add samples and controls to the wells:
-
Sample Wells: Add 100 µL of diluted sample.
-
Positive Control Well: Add 100 µL of diluted carboxylesterase enzyme.
-
Substrate Blank Well: Add 100 µL of Assay Buffer.
-
-
Prepare the Substrate Working Solution: Dilute the 10 mM substrate stock solution to 200 µM in Assay Buffer (this will result in a final concentration of 100 µM in the well). Prepare enough for all sample and control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
C. Measurement
-
Initiate the reaction by adding 100 µL of the 200 µM Substrate Working Solution to each well containing samples and controls.
-
Immediately place the plate into the fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation = 360 nm, Emission = 450 nm) in kinetic mode, recording data every 60 seconds for 30 to 60 minutes.
Data Analysis
-
Standard Curve: Plot the fluorescence values of the 7-hydroxy-4-methylcoumarin standards against their known concentrations (in nmol/well). Perform a linear regression to obtain the slope of the line. The slope represents the fluorescence units per nmol of product (RFU/nmol).
-
Reaction Rate (Vmax): For each sample, plot the fluorescence intensity (RFU) against time (minutes). Identify the linear portion of the curve (initial rate) and calculate its slope. This slope is the reaction rate in RFU/min.
-
Calculate Carboxylesterase Activity: Use the following formula to determine the enzyme activity:
Specific Activity (nmol/min/mg) = [ (Rate_sample - Rate_blank) / Slope_standard_curve ] / mg_protein_per_well
-
Rate_sample: The reaction rate of the sample (RFU/min).
-
Rate_blank: The reaction rate of the substrate blank (to account for spontaneous hydrolysis).
-
Slope_standard_curve: The slope from the standard curve (RFU/nmol).
-
mg_protein_per_well: The amount of protein from your sample added to the well.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | 1. Contaminated reagents or buffer. 2. Spontaneous hydrolysis of the substrate. | 1. Use fresh, high-purity reagents and water. 2. Prepare the substrate solution immediately before use. Always subtract the rate of the substrate blank. |
| Low or no signal | 1. Inactive enzyme. 2. Incorrect filter settings. 3. Insufficient enzyme concentration. | 1. Use a fresh enzyme aliquot or positive control. 2. Verify excitation/emission wavelengths are set correctly for 7-hydroxy-4-methylcoumarin. 3. Increase the amount of sample protein per well. |
| Non-linear reaction rate | 1. Substrate depletion. 2. Enzyme concentration is too high. | 1. Use a lower enzyme concentration or monitor the reaction for a shorter period. 2. Dilute the sample further. |
| High well-to-well variability | 1. Inaccurate pipetting. 2. Inconsistent temperature across the plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Allow the plate to equilibrate to the assay temperature before starting the reaction. |
References
- 1. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 2. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abcam.com [abcam.com]
- 6. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for 7-Acetoxy-4-Methylcoumarin in Cell-Based Assays for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxy-4-methylcoumarin is a fluorogenic substrate widely employed for the detection and quantification of esterase activity within cells. This non-fluorescent compound readily permeates the cell membrane. Intracellular esterases, a broad class of hydrolytic enzymes, cleave the acetate (B1210297) group from this compound, yielding the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The resulting fluorescence intensity is directly proportional to the esterase activity, providing a sensitive and reliable method for high-throughput screening of enzyme inhibitors, studying drug metabolism, and assessing cell viability and cytotoxicity.
The enzymatic reaction is a simple one-step hydrolysis, making it a robust and easily adaptable assay for various research applications. The fluorescent product, 7-hydroxy-4-methylcoumarin, has a distinct excitation and emission spectrum, minimizing interference from other cellular components.[1]
Principle of the Assay
The fundamental principle of the assay lies in the enzymatic conversion of a non-fluorescent substrate into a fluorescent product.
Caption: Enzymatic conversion of this compound to a fluorescent product.
Applications
-
High-Throughput Screening (HTS) for Esterase Inhibitors: The assay is well-suited for screening large compound libraries to identify potential inhibitors of cellular esterases, which are targets for various diseases.
-
Drug Metabolism and Pharmacokinetics: Carboxylesterases (CES) are crucial enzymes in the metabolism of many ester-containing drugs.[2][3] This assay can be used to study the metabolic activity of these enzymes in different cell types and the impact of genetic polymorphisms or drug-drug interactions.[2][3]
-
Cell Viability and Cytotoxicity Assays: As esterase activity is generally proportional to the number of viable cells, this assay can be used as an indicator of cell health and to assess the cytotoxic effects of compounds.
-
Reporter Gene Assays: In some specialized applications, esterases can be used as reporter enzymes, and this substrate provides a sensitive method for their detection.
Data Presentation
Table 1: Spectral Properties of 7-Hydroxy-4-Methylcoumarin
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | ~360 | [1] |
| Emission Maximum | ~448-450 | [1] |
Table 2: Recommended Starting Concentrations and Conditions for Cell-Based Assays
| Parameter | Recommended Range | Notes |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 5 x 10⁴ cells/well | Optimal density depends on cell type and proliferation rate. |
| This compound Concentration | 10 - 100 µM | Higher concentrations may lead to substrate inhibition or cytotoxicity. |
| Incubation Time | 30 - 60 minutes | Optimal time should be determined empirically to ensure linear reaction kinetics. |
| Lysis Buffer | RIPA buffer or Triton X-100 based buffers | The choice of buffer can influence enzyme activity and should be optimized. |
Experimental Protocols
Protocol 1: General Intracellular Esterase Activity Assay in a 96-Well Plate Format
This protocol provides a general procedure for measuring intracellular esterase activity in adherent cell lines.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell Lysis Buffer (e.g., RIPA buffer or 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100)
-
7-Hydroxy-4-methylcoumarin (for standard curve)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment (Optional for inhibitor screening):
-
Prepare serial dilutions of the test compounds (inhibitors) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for the desired period (e.g., 1-24 hours).
-
-
Substrate Loading and Incubation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS) to the desired final working concentration (e.g., 50 µM).
-
Carefully remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 100 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Cell Lysis:
-
After incubation, remove the substrate solution.
-
Add 50-100 µL of cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking to ensure complete lysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
Workflow for Esterase Activity Assay
Caption: A generalized workflow for a cell-based esterase assay.
Protocol 2: Preparation of a Standard Curve for 7-Hydroxy-4-Methylcoumarin
A standard curve is essential for quantifying the amount of fluorescent product generated and, consequently, the enzyme activity.
Procedure:
-
Prepare a 1 mM stock solution of 7-hydroxy-4-methylcoumarin in DMSO.
-
Perform serial dilutions of the stock solution in the same lysis buffer used for the cell-based assay to obtain a range of concentrations (e.g., 0-20 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Measure the fluorescence as described in Protocol 1, step 5.
-
Plot the fluorescence intensity against the concentration of 7-hydroxy-4-methylcoumarin to generate a standard curve. The relationship should be linear in the lower concentration range.[4]
Signaling Pathway Context: Role of Carboxylesterases in Drug Metabolism
Carboxylesterases (CES) are key players in the phase I metabolism of many drugs. They are responsible for the hydrolysis of ester-containing prodrugs into their active forms or the inactivation of active drugs. The activity of these enzymes can significantly influence the pharmacokinetic and pharmacodynamic properties of numerous therapeutic agents.
Caption: Role of carboxylesterases in the activation of an ester-containing prodrug.
References
- 1. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 2. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Intracellular pH Changes with Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing coumarin-based fluorescent probes for the sensitive and quantitative measurement of intracellular pH (pHi). Coumarin (B35378) derivatives offer a versatile class of fluorescent indicators with tunable spectral properties, making them valuable tools for studying cellular processes regulated by pH, such as enzyme activity, cell proliferation, apoptosis, and drug resistance.
I. Introduction to Coumarin-Based pH Indicators
Coumarin-based pH probes are small organic molecules whose fluorescence properties change in response to variations in hydrogen ion concentration. This sensitivity arises from pH-dependent structural changes that alter the electronic state of the fluorophore. Many coumarin derivatives exhibit high quantum yields, photostability, and good cell permeability, making them suitable for live-cell imaging and high-throughput screening applications.[1] The core structure of coumarin can be chemically modified to create a range of probes with different pKa values, excitation/emission wavelengths, and cellular localization properties.[2][3][4]
II. Quantitative Data of Selected Coumarin-Based pH Probes
The selection of an appropriate coumarin derivative is critical for accurately measuring pH within the desired physiological or pathological range. The table below summarizes the key photophysical properties of several coumarin-based pH indicators.
| Probe Name | pKa | Optimal pH Range | Excitation Max (nm) | Emission Max (nm) | Reference |
| 7-Hydroxycoumarin | ~7.8 | 7.0 - 8.5 | ~355 | ~460 | [5] |
| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (DiFMU) | ~4.9 | 4.0 - 6.0 | ~355 | ~460 | [5] |
| CS-P | 4.55 | 3.0 - 5.9 | ~443 | Not Specified | [6][7] |
| 3-Amino- and 3-dimethylamino-coumarins | Multiple | Highly Acidic | Not Specified | Not Specified | [8][9] |
| Coumarin-quinoline platform probe | Not Specified | Acidic | Not Specified | Not Specified | [10] |
III. Experimental Protocols
This section provides detailed protocols for measuring intracellular pH using coumarin-based fluorescent probes.
A. Protocol 1: Live-Cell Staining with Coumarin pH Probes
This protocol outlines the general steps for loading coumarin-based pH indicators into live cells for fluorescence microscopy.
Materials:
-
Coumarin-based pH probe (e.g., 7-hydroxycoumarin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solution:
-
Dissolve the coumarin probe in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Warm the complete cell culture medium to 37°C.
-
Dilute the coumarin probe stock solution in the pre-warmed medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation times should be optimized for each probe and cell line.[1]
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS or a suitable imaging buffer to remove any unbound dye.[11]
-
-
Imaging:
-
Add fresh pre-warmed imaging buffer or culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.
-
B. Protocol 2: In Situ Calibration of Intracellular pH
To obtain quantitative pHi measurements, it is essential to perform an in situ calibration for each experiment. This protocol uses the K⁺/H⁺ ionophore nigericin (B1684572) to equilibrate the intracellular and extracellular pH.
Materials:
-
Cells loaded with a coumarin pH probe (from Protocol 1)
-
Calibration Buffers: A series of buffers with known pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). A common base for these buffers is a high K⁺ solution (e.g., 125 mM KCl, 20 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂).
-
Nigericin stock solution (10 mM in ethanol (B145695) or DMSO)
-
Valinomycin (B1682140) stock solution (10 mM in DMSO) - optional, helps to clamp membrane potential.
Procedure:
-
Prepare Calibration Solutions:
-
For each pH value, prepare a calibration buffer.
-
Just before use, add nigericin to each calibration buffer to a final concentration of 10 µM. If using, add valinomycin to a final concentration of 10 µM.
-
-
Perform Calibration:
-
After acquiring images of the cells under experimental conditions, replace the imaging medium with the first calibration buffer (e.g., pH 8.0).
-
Incubate for 5 minutes to allow for pH equilibration.
-
Acquire fluorescence images.
-
Repeat this process for each calibration buffer, moving sequentially through the pH range (e.g., from high to low pH).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest for each calibration pH.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission or excitation wavelengths.
-
Plot the fluorescence intensity (or ratio) against the corresponding pH value to generate a calibration curve.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa of the probe in the intracellular environment.
-
Use the calibration curve to convert the fluorescence intensity of your experimental samples into absolute pHi values.
-
IV. Visualizations
Experimental Workflow
Caption: Workflow for measuring intracellular pH using coumarin derivatives.
Signaling Pathway Influenced by Intracellular pH
Caption: Intracellular pH regulation of Notch signaling and glycolysis.[12][13]
References
- 1. in-situ.com [in-situ.com]
- 2. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembled Ru(II)-Coumarin Complexes for Selective Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 7. dosequis.colorado.edu [dosequis.colorado.edu]
- 8. benchchem.com [benchchem.com]
- 9. Small-molecule coumarin fluorescent pH probes for extremely acidic conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
protocol for preparing 7-acetoxy-4-methylcoumarin stock solutions
Application Note and Protocol
Topic: Protocol for Preparing 7-Acetoxy-4-Methylcoumarin Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, also known as 4-methylumbelliferyl acetate (B1210297) (4-MUA), is a widely used fluorogenic substrate for detecting the activity of various esterases, including carboxylesterases and acetylcholinesterase (AChE).[1] Upon enzymatic hydrolysis, it yields the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which allows for sensitive quantification of enzyme activity.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in experimental assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for accurate calculations and safe handling.
| Property | Value | Reference(s) |
| Synonyms | 4-Methylumbelliferyl Acetate, 4-MUA | [1][2] |
| CAS Number | 2747-05-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][3][4][5] |
| Molecular Weight | 218.21 g/mol | [1][4][6] |
| Appearance | White to beige crystalline powder or flakes | [3][6][7] |
| Melting Point | 151-154 °C | [6] |
| Solubility | DMSO: 20 mg/mL; DMF: 20 mg/mL | [1] |
| Purity | >98.0% | [6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/High-purity Dimethyl sulfoxide (B87167) (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[2]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat, to prevent skin and eye contact.[6][8]
-
Wash hands and exposed skin thoroughly after handling.[6]
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[2]
Preparation Workflow
The following diagram illustrates the key steps for preparing the stock solution.
Caption: A flowchart of the .
Step-by-Step Procedure
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: On an analytical balance, carefully weigh the desired amount of the compound into a suitable tube or vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of high-purity DMSO to the solid compound. Refer to Table 1 for common concentrations.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the solid is completely dissolved, resulting in a clear solution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in light-protecting microcentrifuge tubes or amber vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots as recommended in Section 4.0.
Stock Solution Calculation Guide
To prepare stock solutions of a specific molarity, use the following formula:
Mass (mg) = Desired Molarity (mM) × Final Volume (mL) × 0.21821
Table 1: Mass of this compound required for common stock concentrations.
| Desired Concentration | Volume of DMSO to Add to 1 mg | Volume of DMSO to Add to 5 mg | Mass for 1 mL Stock |
| 1 mM | 4.58 mL | 22.91 mL | 0.22 mg |
| 5 mM | 0.92 mL | 4.58 mL | 1.09 mg |
| 10 mM | 0.46 mL | 2.29 mL | 2.18 mg |
| 20 mM | 0.23 mL | 1.15 mL | 4.36 mg |
Calculations are based on a molecular weight of 218.21 g/mol . Data is adapted from vendor-supplied tables.[9]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the compound.
-
Solid Compound: The solid form is stable for at least four years when stored correctly.[1] It is recommended to keep it in a cool (<15°C), dark, and tightly sealed container.[2][6] The compound is known to be light-sensitive.[6]
-
Stock Solutions: For prepared stock solutions in DMSO, the following storage conditions are recommended[9]:
-
-20°C: Stable for up to 1 month.
-
-80°C: Stable for up to 6 months.
-
Always protect solutions from light and avoid repeated freeze-thaw cycles by using single-use aliquots.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound 2747-05-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 2747-05-9 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Determining Enzyme Kinetics with 7-Acetoxy-4-Methylcoumarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxy-4-methylcoumarin is a fluorogenic substrate widely utilized for the continuous kinetic analysis of various hydrolases, particularly carboxylesterases and acetylcholinesterase (AChE).[1] The principle of this assay is based on the enzymatic hydrolysis of the non-fluorescent this compound to the highly fluorescent product, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or 4-MU). The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for the precise determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). This application note provides detailed protocols and data presentation for the use of this compound in enzyme kinetics studies.
Principle of the Assay
The enzymatic reaction involves the cleavage of the acetyl group from this compound, releasing the fluorescent 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent, with excitation maxima ranging from 330 to 385 nm and an emission maximum between 445-454 nm, depending on the pH.[1] At a neutral pH of 7.4, the excitation maximum is around 370 nm.[1]
Data Presentation
The following table summarizes representative kinetic parameters for enzymes assayed with 4-methylumbelliferyl acetate, a compound structurally and functionally analogous to this compound. These values can serve as a reference for experimental design.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | pH Optimum | Reference |
| Sialate 9(4)-O-acetylesterase (equine liver) | 4-Methylumbelliferyl acetate | 0.13 | 11 | 7.4-8.5 | [] |
| Sialate 9(4)-O-acetylesterase (bovine brain) | 4-Methylumbelliferyl acetate | 24 | 0.55 | 7.4-8.5 | [] |
| Sialate 9(4)-O-acetylesterase (influenza C virus) | 4-Methylumbelliferyl acetate | Not specified | Not specified | 7.4-8.5 | [] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Experimental Protocols
General Protocol for a Continuous Fluorometric Enzyme Kinetic Assay in a 96-Well Microplate
This protocol provides a general framework for determining the kinetic parameters of an esterase using this compound. Specific parameters such as buffer composition, pH, temperature, and substrate concentrations should be optimized for each specific enzyme.
Materials:
-
This compound (Substrate)
-
Enzyme of interest (e.g., Porcine Liver Esterase, Acetylcholinesterase)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Dimethyl Sulfoxide (DMSO) for dissolving the substrate
-
7-Hydroxy-4-methylcoumarin (4-MU) standard
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~370 nm and ~450 nm, respectively.
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Dilute the enzyme to a working concentration in cold assay buffer immediately before use. Keep the enzyme solution on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 7-hydroxy-4-methylcoumarin in DMSO.
-
-
4-MU Standard Curve:
-
Prepare a series of dilutions of the 4-MU standard stock solution in assay buffer in the wells of the 96-well plate. A typical concentration range would be 0-10 µM.
-
Measure the fluorescence of the standards using the same settings as for the kinetic assay.
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) versus the concentration of 4-MU (in µM). The slope of this standard curve will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µmol/min).
-
-
Enzyme Kinetic Assay:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add varying concentrations of the this compound substrate. This is typically done by adding different volumes of a serial dilution of the substrate stock solution. The final substrate concentrations should bracket the expected Kₘ value.
-
To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately place the microplate in the fluorescence reader, which has been pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate Initial Reaction Velocities (V₀):
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial linear portion of each curve and calculate the slope. This slope represents the initial velocity (V₀) in RFU/min.
-
Convert V₀ from RFU/min to µmol/min using the slope from the 4-MU standard curve.
-
-
Determine Kinetic Parameters (Kₘ and Vₘₐₓ):
-
Plot the initial velocity (V₀ in µmol/min) against the substrate concentration ([S] in mM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to determine the values of Kₘ and Vₘₐₓ.
Michaelis-Menten Equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise Ratio in 7-Acetoxy-4-Methylcoumarin Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in 7-acetoxy-4-methylcoumarin (AMC) based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (AMC) based assays?
This compound (AMC) is a non-fluorescent substrate that, upon enzymatic cleavage of the acetyl group, releases the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). The increase in fluorescence intensity is directly proportional to the enzyme's activity. This principle is widely used to assay the activity of various enzymes, such as hydrolases and lyases.
Q2: What are the typical excitation and emission wavelengths for the fluorescent product?
The fluorescent product, 7-hydroxy-4-methylcoumarin, is typically excited at a wavelength between 360-380 nm, with the emission maximum observed between 440-460 nm.[1] It is crucial to configure the fluorescence plate reader with the correct filter settings for optimal signal detection.
Q3: What are the primary causes of a low signal-to-noise ratio in AMC assays?
A low signal-to-noise ratio can stem from either a weak signal or high background fluorescence. Common causes include suboptimal substrate or enzyme concentrations, inappropriate buffer conditions (pH, ionic strength), compound interference (autofluorescence or quenching), and spontaneous substrate hydrolysis.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the dynamic range of the assay and mask the true signal from the enzymatic reaction.
Q1: What are the common sources of high background fluorescence?
-
Substrate Instability: Spontaneous hydrolysis of this compound can lead to the release of the fluorescent product, increasing the background signal.[2]
-
Contaminated Reagents: Assay buffers, water, or other reagents may contain fluorescent impurities.[2][3]
-
Autofluorescent Compounds: Test compounds themselves may fluoresce at the excitation and emission wavelengths of 7-hydroxy-4-methylcoumarin.[1]
-
Enzyme Preparation Impurities: The enzyme stock may be contaminated with other enzymes that can act on the substrate.[2]
-
Inappropriate Labware: Certain types of microplates can exhibit intrinsic fluorescence.[2][3]
Q2: How can I troubleshoot high background fluorescence?
A systematic approach involving control experiments is the most effective way to identify the source of high background.
-
"Substrate Only" Control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of spontaneous hydrolysis.
-
"Buffer Only" Control: Measure the fluorescence of the assay buffer alone to check for contamination.
-
"Compound Only" Control: If screening compounds, measure the fluorescence of the compound in the assay buffer to identify autofluorescence.[1]
-
Plate Reader Settings: Ensure the excitation and emission wavelengths and gain settings are optimized. An excessively high gain will amplify both the signal and the background noise.[4]
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for systematically troubleshooting high background fluorescence in AMC assays.
Issue 2: Low Signal Intensity
A weak or absent signal can prevent accurate measurement of enzyme activity.
Q1: What are the potential causes of low signal intensity?
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of both the enzyme and substrate are critical for generating a robust signal.[3]
-
Incorrect Assay Conditions: The pH, temperature, and buffer composition may not be optimal for the enzyme's activity.[5]
-
Presence of Quenchers: Test compounds or components in the sample may absorb the excitation or emission light, a phenomenon known as the inner filter effect or quenching.[1][3]
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[5]
-
Incorrect Instrument Settings: Suboptimal wavelength or gain settings on the fluorometer will lead to a weak signal.[5]
Q2: How can I improve low signal intensity?
-
Enzyme and Substrate Titration: Perform titration experiments to determine the optimal concentrations of both the enzyme and substrate. For inhibitor screening, using a substrate concentration at or below the Michaelis-Menten constant (Km) is often recommended.[3]
-
Optimize Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.[5]
-
Quenching Counter-Assay: To check for quenching from a test compound, add the compound to a solution of free 7-hydroxy-4-methylcoumarin and measure any decrease in fluorescence.[1]
-
Verify Enzyme Activity: Test the enzyme's activity with a known positive control substrate or a fresh batch of enzyme.[5]
AMC Assay Principle
References
troubleshooting low fluorescence signal in coumarin-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coumarin-based fluorescent assays. A systematic approach is crucial to identifying and resolving the root cause of weak or absent fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary areas to investigate when encountering a low fluorescence signal in my coumarin-based assay?
A weak signal is not always indicative of a failed experiment. Several factors can influence fluorescence intensity. The primary areas to investigate include the labeling efficiency (if applicable), the inherent properties of the coumarin (B35378) dye, the local chemical environment, and the instrument setup.[1][2] A systematic troubleshooting approach is essential to pinpoint the issue.[1]
Q2: How can I determine if the low signal is due to poor labeling efficiency with a coumarin dye?
Inefficient labeling is a common cause of low fluorescence.[2] Here’s how to troubleshoot it:
-
Verify Labeling Chemistry: Coumarin dyes are often supplied as amine-reactive N-hydroxysuccinimide (NHS) esters, which target primary amines (e.g., the N-terminus and lysine (B10760008) side chains) on proteins.[2] Ensure your protein has accessible primary amines for labeling.
-
Check the Reaction Buffer: The pH of the labeling reaction is critical. For NHS ester reactions, a pH of 8.3-8.5 is optimal.[1][2] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for the labeling reagent.[1][2]
-
Optimize Dye-to-Protein Ratio: A suboptimal molar ratio of dye to protein can lead to under-labeling. A common starting point for optimization is a 10- to 20-fold molar excess of the dye.[1][2] Conversely, over-labeling can lead to fluorescence quenching.[1]
-
Assess Dye Quality: Ensure the coumarin dye has been stored correctly, protected from light and moisture, to prevent degradation. It is advisable to prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[2]
Q3: Could the local environment of the coumarin probe be quenching the fluorescence?
Yes, the microenvironment surrounding the coumarin dye can significantly impact its fluorescence.
-
Amino Acid Proximity: Certain amino acid residues, like tryptophan and tyrosine, in close proximity to the dye can quench its fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET).[1]
-
Solvent and pH: The fluorescence of coumarin derivatives is sensitive to solvent polarity and pH.[3] For example, the fluorescence of 7-hydroxycoumarin is strong at a pH of around 10, while its glucuronide and sulfate (B86663) conjugates show little to no fluorescence.[4]
-
Contaminants: The presence of quenching agents, such as metal ions, in your reagents or solvents can also interfere with the signal.[5]
Q4: Is it possible that my experimental setup is not optimized for coumarin fluorescence?
Proper instrument settings are crucial for detecting the fluorescence signal.
-
Wavelength Selection: Ensure your instrument's excitation and emission wavelengths are correctly set for your specific coumarin derivative.[5] For many 7-hydroxycoumarin derivatives, excitation wavelengths typically range from 300 to 420 nm and emission wavelengths from 350 to 500 nm.[4] Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[4][6]
-
Filter Sets: For fluorescence microscopes, confirm you are using the correct filter cube (exciter, dichroic mirror, and emitter) for the dye's spectral profile.[5]
-
Detector Gain and Exposure: Increase the detector gain or camera exposure time. However, be aware that excessively high gain can increase background noise.[5]
-
Slit Widths: For spectrofluorometers, check that the excitation and emission slit widths are set appropriately. Wider slits increase the signal but decrease spectral resolution.[5]
Q5: Can photobleaching be the cause of my low signal?
Yes, coumarin dyes, like other fluorophores, are susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to excitation light.[1] To minimize photobleaching, protect the labeled components from light during all stages of the experiment, including storage and handling.[2] When using a microscope, use the lowest possible excitation intensity and the shortest exposure time that still provides a detectable signal.[2] For microscopy applications, consider using an anti-fade mounting medium.[1]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Fluorescence Signal
This guide provides a step-by-step workflow to diagnose the cause of a weak fluorescence signal.
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Guide 2: Understanding Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. It can be caused by a variety of molecular interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
photostability and photobleaching of 7-acetoxy-4-methylcoumarin
Welcome to the technical support center for 7-acetoxy-4-methylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability and photobleaching of this fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (also known as 4-methylumbelliferyl acetate) is a fluorogenic substrate used to detect the activity of various esterases, including carboxylesterases and acetylcholinesterases.[1] The molecule itself is non-fluorescent. However, upon enzymatic cleavage of the acetate (B1210297) group, it is hydrolyzed to the highly fluorescent product 7-hydroxy-4-methylcoumarin (4-methylumbelliferone).[1]
Q2: What is photobleaching and why is it a concern for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[2] While this compound itself is not fluorescent, its product, 7-hydroxy-4-methylcoumarin, is susceptible to photobleaching upon repeated or intense exposure to excitation light. This can lead to a decrease in the fluorescence signal over time, potentially affecting the accuracy and reliability of experimental results.[2]
The primary mechanism of photobleaching involves the excited fluorophore transitioning into a long-lived triplet state. In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.
Q3: What are the optimal excitation and emission wavelengths for the product of this compound?
The fluorescent product, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), has pH-dependent excitation and emission maxima. At a pH of 8.0, the excitation maximum is around 365 nm, and the emission maximum is approximately 445 nm. It's crucial to determine the optimal wavelengths in your specific experimental buffer system.
Q4: How does the local environment affect the fluorescence and photostability of the fluorescent product?
The fluorescence and photostability of 7-hydroxy-4-methylcoumarin are highly sensitive to its microenvironment:
-
Solvent Polarity: The fluorescence quantum yield and lifetime of coumarin (B35378) derivatives are dependent on solvent polarity.[3]
-
pH: The fluorescence of derivatives with hydroxyl or amino groups, such as 7-hydroxy-4-methylcoumarin, is pH-sensitive due to changes in protonation state.[2]
-
Quenching: The fluorescence can be quenched by proximity to certain amino acid residues (like tryptophan and tyrosine) or the presence of quenchers such as molecular oxygen.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
A weak or absent fluorescence signal can arise from several factors throughout the experimental workflow.
Troubleshooting Steps:
-
Confirm Enzymatic Activity: Ensure your enzyme is active and the substrate concentration is appropriate. Include positive and negative controls in your experimental setup.
-
Optimize Buffer Conditions: Verify that the pH of your assay buffer is optimal for both enzyme activity and the fluorescence of 7-hydroxy-4-methylcoumarin.
-
Check Instrument Settings:
-
Confirm that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for 7-hydroxy-4-methylcoumarin.
-
Ensure the correct filter sets are being used for fluorescence microscopy.
-
Optimize the detector gain or camera exposure time, being mindful that excessively high settings can increase background noise.
-
-
Investigate Potential Quenching:
-
High concentrations of the fluorescent product can lead to self-quenching.
-
Ensure there are no quenching agents present in your sample.
-
Issue 2: Rapid Decrease in Fluorescence Signal (Photobleaching)
If the fluorescence signal diminishes quickly during measurement, photobleaching is the likely cause.
Troubleshooting Steps:
-
Minimize Exposure to Excitation Light:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Decrease the duration and frequency of image acquisition to the minimum required.
-
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium for microscopy. These reagents work by scavenging free radicals that contribute to photobleaching.
-
Oxygen Scavenging: For live-cell imaging or highly sensitive experiments, consider using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) to reduce the dissolved oxygen available to react with the fluorophore.
Quantitative Data on Photostability
Table 1: Photodegradation Quantum Yields of Various Coumarin Dyes
| Dye Name | Solvent | Conditions | Photodegradation Quantum Yield (Φ) x 10⁻⁵ | Reference |
|---|---|---|---|---|
| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5 (concentration dependent) | [3] |
| C.I. Disperse Yellow 82 | Ethanol | Anaerobic | ~1.2 - 3.2 (concentration dependent) | [3] |
| C.I. Disperse Yellow 82 | DMF | Anaerobic | ~3.8 - 5.8 (concentration dependent) | [3] |
| 7-Hydroxycoumarin | Ethanol | Aerobic | 0.08 (Fluorescence Quantum Yield) |[5] |
Note: The value for 7-Hydroxycoumarin is its fluorescence quantum yield, not its photodegradation quantum yield. Direct comparisons should be made with caution due to variations in experimental setups across different studies.
Experimental Protocols
Generalized Protocol for Assessing Photostability
This protocol outlines the general steps to determine the photodegradation quantum yield of a coumarin-based dye.
-
Solution Preparation: Prepare a stock solution of the coumarin dye in the desired solvent at a known concentration. From this, prepare dilutions in quartz cuvettes to an absorbance of approximately 0.1 at the wavelength of maximum absorbance (λmax).[3]
-
Initial Absorbance Measurement: Measure the initial UV-Vis absorbance spectrum of the sample and record the λmax.[3]
-
Irradiation:
-
Place the cuvette in a temperature-controlled holder.
-
If anaerobic conditions are required, bubble the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen and then seal the cuvette.[3]
-
Irradiate the sample with monochromatic light at or near the λmax. The light source intensity should be determined using a chemical actinometer.[3]
-
Continuously stir the solution during irradiation.[3]
-
-
Monitoring Photodegradation: At regular time intervals, stop the irradiation and record the UV-Vis absorbance spectrum. A decrease in absorbance at λmax indicates photodegradation.[3]
-
Data Analysis: Plot the absorbance at λmax as a function of irradiation time to determine the rate of photodegradation. The photodegradation quantum yield can then be calculated based on the rate of degradation and the number of photons absorbed.[3]
Visual Guides
Caption: Simplified Jablonski diagram illustrating the photophysical pathways leading to fluorescence and photobleaching.
Caption: Troubleshooting workflow for diagnosing issues with low or no fluorescence signal.
Caption: Experimental workflow for determining the photostability of a coumarin dye.
References
Technical Support Center: Identifying and Minimizing Fluorescence Quenchers in Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to fluorescence quenching in their assays. Find answers to frequently asked questions and detailed guides to identify and minimize the effects of quenchers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance.[1][2] This occurs when a fluorescent molecule, or fluorophore, interacts with another molecule called a quencher, resulting in a reduction of the emitted light.[3] It's important to distinguish quenching from photobleaching, as quenching is often a reversible process, while bleaching permanently damages the fluorophore.[4]
Q2: What are the common causes and types of fluorescence quenching?
A2: Fluorescence quenching can be caused by various processes, including excited-state reactions, energy transfer, the formation of non-fluorescent complexes, and collisional encounters.[1][2] The primary types of quenching are:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy loss.[1][4] This process is dependent on temperature and viscosity.[3][4]
-
Static Quenching: This happens when a fluorophore and a quencher form a non-fluorescent complex in the ground state, before excitation.[4][5]
-
Förster Resonance Energy Transfer (FRET): A dynamic quenching mechanism where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (the quencher).[1][5] This process is highly dependent on the distance between the donor and acceptor.[1][6]
Q3: What are some common fluorescent quenchers encountered in assays?
A3: Several substances can act as fluorescent quenchers in biological and chemical assays. Some of the most common ones include:
-
Molecular Oxygen: A well-known dynamic quencher.[1][]
-
Halide Ions: Such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻).[1][4]
-
Heavy Metal Ions: Including copper (Cu²⁺) and iron (Fe³⁺).[4]
-
Nitro Compounds: Often found in chemical libraries.[4]
-
Tryptophan and Tyrosine: These amino acids can act as quenchers.[8]
-
Water and Alcohols: Can act as classic fluorescence quenchers for organic fluorophores.[9]
Q4: How can I identify if quenching is occurring in my assay?
A4: Several indicators can suggest the presence of fluorescence quenching:
-
A decrease in fluorescence intensity that is not attributable to lower fluorophore concentration or instrument settings.
-
Changes in the fluorescence lifetime of the fluorophore can indicate dynamic quenching.[3]
-
Alterations in the absorbance or excitation spectra may suggest static quenching or inner-filter effects.[3]
-
A linear relationship in a Stern-Volmer plot can be indicative of a single type of quenching mechanism.[3]
Q5: How can I differentiate between a true inhibitor and a fluorescence quencher in a drug discovery screen?
A5: This is a critical step in high-throughput screening (HTS) to avoid false positives. Strategies include:
-
Counter-assays: Perform an assay where the compound is tested in the absence of the biological target to see if it still affects the fluorescence signal.[10]
-
Orthogonal Assays: Use a different detection method (e.g., absorbance, luminescence) to confirm the inhibitory activity of the compound.[10]
-
Kinetic Mode Measurement: In many cases, the fluorescence of a quenching compound will not change over time, allowing it to be subtracted out when measuring the reaction rate.[10]
Troubleshooting Guides
Guide 1: My fluorescence signal is lower than expected.
This could be due to a variety of factors, including fluorescence quenching. Follow these steps to troubleshoot the issue.
Guide 2: How to minimize fluorescence quenching in my assay.
Once quenching has been identified, several strategies can be employed to minimize its impact.
Data Presentation
Table 1: Common Fluorescence Quenchers and Their Mechanisms
| Quencher Class | Examples | Primary Quenching Mechanism(s) | Notes |
| Gaseous | Molecular Oxygen (O₂) | Dynamic (Collisional) | Pervasive in aerobic environments; its effect can be temperature-dependent.[4][] |
| Ions | Halides (I⁻, Br⁻, Cl⁻), Heavy Metals (Cu²⁺, Fe³⁺) | Dynamic & Static | Efficiency depends on the specific ion and fluorophore combination.[1][4] |
| Small Organic Molecules | Acrylamide, Nitro compounds | Dynamic (Collisional) | Often used in research to study quenching phenomena.[1] |
| Biological Molecules | Tryptophan, Tyrosine | Static & Dynamic | Can be relevant in protein-based assays.[8] |
| Solvents | Water, Alcohols | Dynamic | Particularly affects organic fluorophores through vibrational energy transfer.[9] |
| Self-Quenching | High concentrations of fluorophores | Static (Dimer formation) | Occurs when fluorophores aggregate at high concentrations.[1][10] |
Table 2: Troubleshooting Experimental Parameters to Reduce Quenching
| Parameter | Recommended Action | Rationale |
| Fluorophore Choice | Select red-shifted fluorophores (longer excitation/emission wavelengths). | Fewer library compounds interfere at longer wavelengths, reducing the likelihood of quenching.[11] |
| Fluorophore Concentration | Optimize and use the lowest possible concentration that gives a robust signal. | Minimizes self-quenching due to dye aggregation.[10][12] |
| Assay Buffer Composition | Remove or replace known quenching agents (e.g., certain ions). | Directly eliminates the source of quenching. |
| Temperature | Lower the temperature. | Can reduce the frequency of molecular collisions, thus decreasing dynamic quenching.[4] |
| Viscosity | Increase the viscosity of the medium. | Slows diffusion and can reduce the rate of dynamic quenching. |
| pH and Ionic Strength | Optimize for your specific assay. | Environmental conditions can influence quenching efficiency.[4] |
Experimental Protocols
Protocol 1: Characterizing Quenching using a Stern-Volmer Plot
This protocol helps to determine the type of quenching (dynamic or static) by analyzing the relationship between fluorescence intensity and quencher concentration.
Materials:
-
Fluorophore stock solution
-
Quencher stock solution
-
Assay buffer
-
Fluorometer or plate reader
Procedure:
-
Prepare a series of solutions: In separate tubes or wells, prepare a constant concentration of the fluorophore.
-
Add increasing concentrations of the quencher: To each tube/well, add the quencher to achieve a range of final concentrations. Include a control with no quencher.
-
Equilibrate: Allow the solutions to equilibrate according to your assay's requirements.
-
Measure Fluorescence: Measure the fluorescence intensity (F) of each sample at the appropriate excitation and emission wavelengths. Also, measure the intensity of the control sample (F₀).
-
Plot the data: Plot F₀/F versus the quencher concentration ([Q]).
-
Analyze the plot:
-
A linear plot suggests a single quenching mechanism (either purely dynamic or purely static).[3]
-
An upward curving plot can indicate a combination of static and dynamic quenching.
-
A downward curving plot that plateaus may suggest that only a fraction of the fluorophores is accessible to the quencher.[3]
-
Protocol 2: Differentiating Dynamic and Static Quenching with Temperature and Lifetime Measurements
This protocol provides further evidence to distinguish between dynamic and static quenching.
Part A: Temperature Dependence
-
Prepare samples: Prepare two sets of samples as described in Protocol 1.
-
Incubate at different temperatures: Incubate one set at room temperature and the other at an elevated temperature (e.g., 37°C).
-
Measure fluorescence: Measure the fluorescence intensity for both sets.
-
Analyze:
Part B: Fluorescence Lifetime Measurement
-
Prepare samples: Prepare a sample with the fluorophore alone and another with the fluorophore and the suspected quencher.
-
Measure fluorescence lifetime: Use a time-resolved fluorometer to measure the fluorescence lifetime of both samples.
-
Analyze:
-
Dynamic quenching: The fluorescence lifetime of the fluorophore will decrease in the presence of the quencher.[3]
-
Static quenching: The fluorescence lifetime of the uncomplexed fluorophore will remain unchanged, as the quenched population is non-fluorescent and does not contribute to the measured lifetime.[3]
-
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 5. ossila.com [ossila.com]
- 6. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Universal quenching of common fluorescent probes by water and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
issues with 7-acetoxy-4-methylcoumarin solubility in aqueous buffers
Welcome to the technical support center for 7-acetoxy-4-methylcoumarin (AMC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges often encountered with this fluorogenic substrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (AMC) poorly soluble in aqueous buffers?
A1: this compound is a predominantly non-polar molecule. Its limited number of polar functional groups leads to low solubility in water and aqueous buffers, a common trait for many organic fluorophores.[1]
Q2: What is the recommended first step for dissolving AMC for my experiments?
A2: The most effective method is to first prepare a concentrated stock solution in a suitable organic solvent. This stock solution can then be diluted into your aqueous buffer of choice. This approach bypasses the difficulty of directly dissolving solid AMC in aqueous media.[1]
Q3: Which organic solvents are recommended for preparing an AMC stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating AMC stock solutions.[1][2] Other organic solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used.[3][4][5]
Q4: What is the maximum recommended concentration of the organic co-solvent in the final aqueous working solution?
A4: To prevent potential artifacts in biological assays, it is advisable to keep the final concentration of the organic solvent in the aqueous working solution as low as possible, typically below 1% (v/v). Exceeding this limit can affect the experimental system or cause AMC to precipitate.[1]
Q5: How does pH influence the solubility of AMC in aqueous buffers?
A5: While specific data for this compound is limited, the pH of the aqueous buffer can influence the solubility of coumarin (B35378) derivatives. For the related compound 7-amino-4-methylcoumarin, adjusting the pH to a range of 7 to 9 has been noted in some experimental protocols to aid solubility.[1] It is recommended to empirically test a narrow pH range around the physiological pH of your experiment.
Q6: Are there alternative methods to enhance the aqueous solubility of AMC?
A6: Yes, for applications requiring higher concentrations of AMC in an aqueous environment, advanced formulation strategies can be explored. These include the use of co-solvents, cyclodextrins to form inclusion complexes, and the preparation of solid dispersions.[1]
Troubleshooting Guide
Issue: Precipitation occurs when diluting the AMC stock solution into the aqueous buffer.
| Possible Cause | Recommended Solution |
| The final concentration of AMC in the aqueous solution surpasses its solubility limit. | - Increase the dilution factor to achieve a lower final AMC concentration.- If experimentally permissible, slightly increase the percentage of the organic co-solvent in the final solution.- Gently warm the solution or use sonication to aid in dissolution.[1] |
| The aqueous buffer is not at an optimal pH for AMC solubility. | - Empirically test a small range of pH values for your buffer to see if it improves solubility. |
Issue: The aqueous working solution appears cloudy or hazy.
| Possible Cause | Recommended Solution |
| Incomplete dissolution of AMC. | - Ensure the stock solution is at room temperature before use.- Vortex the working solution immediately and thoroughly after adding the stock solution to promote homogeneity and prevent precipitation.[1] |
| The AMC has degraded. | - Prepare a fresh stock solution. AMC stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AMC Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or amber vials
Procedure:
-
Weigh out the desired amount of AMC powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until the AMC is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C in amber vials to protect from light.[2]
Protocol 2: Preparation of a 20 µM AMC Working Solution in Tris-HCl Buffer (pH 7.4)
Materials:
-
10 mg/mL AMC stock solution in DMSO (from Protocol 1)
-
0.2 M Tris-HCl buffer, pH 7.4
-
Pipettes and sterile pipette tips
Procedure:
-
Allow the AMC stock solution to thaw and come to room temperature.
-
Add the appropriate volume of the AMC stock solution to the Tris-HCl buffer to achieve a final concentration of 20 µM. For example, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, add 2 µL of the stock to 998 µL of buffer.
-
Immediately vortex the working solution after adding the stock solution to ensure it is homogenous and to prevent precipitation.[1]
Visualizations
Caption: Workflow for preparing AMC solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time and Temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to incubation time and temperature in their assays.
Frequently Asked Questions (FAQs)
Q1: How does incubation temperature affect assay results?
Incubation temperature is a critical factor that directly influences the rate of enzymatic reactions and binding kinetics in immunoassays. As temperature increases, the kinetic energy of molecules rises, leading to more frequent collisions between enzymes and substrates, or antibodies and antigens.[1] This generally results in a faster reaction rate and a stronger signal. However, excessively high temperatures can cause denaturation of proteins, including enzymes and antibodies, leading to a loss of activity and a decrease in signal.[2] For most enzymatic assays, a 10°C rise in temperature can increase the reaction rate by 50-100% up to the optimal temperature.[2] Conversely, lower temperatures will slow down the reaction rate, which may require longer incubation times to achieve a desired signal level.[3]
Q2: What is the impact of incubation time on assay performance?
Incubation time is the duration allowed for a specific reaction to occur, such as the binding of an antibody to its antigen or the conversion of a substrate by an enzyme. Insufficient incubation time can lead to incomplete reactions, resulting in a weak signal and potentially false-negative results. Conversely, excessively long incubation times can lead to increased background noise, reduced signal-to-noise ratio, and in some cases, can even lead to a "hook effect" in immunoassays, where very high concentrations of the analyte can result in a weaker signal. For cell-based assays, prolonged incubation with a cytotoxic compound will naturally result in lower cell viability, and the IC50 value may decrease with longer incubation times before stabilizing.
Q3: My assay shows high background noise. Could incubation conditions be the cause?
Yes, improper incubation time and temperature can contribute to high background noise. Longer incubation times can sometimes lead to increased non-specific binding of detection reagents to the assay plate or other components.[3] Similarly, high incubation temperatures can sometimes promote non-specific interactions. To troubleshoot this, you can try reducing the incubation time or lowering the temperature. Additionally, ensuring that your blocking steps are optimized and that you are using a high-quality blocking buffer is crucial for minimizing background noise.[4]
Q4: I am observing an "edge effect" in my 96-well plate. How can I prevent this?
The "edge effect," where the outer wells of a microplate show different results from the inner wells, is often caused by uneven temperature distribution across the plate during incubation.[3][4] The outer wells are more susceptible to temperature fluctuations from the incubator environment. To mitigate this, ensure your incubator provides uniform heating. You can also try pre-warming the plate to the incubation temperature before adding reagents. Another common practice is to avoid using the outer wells for critical samples and instead fill them with buffer or media to create a more uniform temperature environment across the plate.
Q5: Should I incubate my ELISA at room temperature or 37°C?
The optimal incubation temperature for an ELISA depends on the specific antibodies and reagents being used. Many commercially available ELISA kits recommend incubation at 37°C to accelerate the binding reaction and reduce the required incubation time. However, room temperature (typically 20-25°C) incubations are also common and can sometimes result in lower background signal and improved precision, although they may require longer incubation periods. It is always best to follow the manufacturer's instructions for a specific ELISA kit. If you are developing a new assay, you will need to empirically determine the optimal incubation temperature.
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Recommended Solution |
| Incubation time is too short. | The binding or enzymatic reaction may be incomplete. Increase the incubation time in increments (e.g., 15-30 minutes) to see if the signal improves. |
| Incubation temperature is too low. | Low temperatures slow down reaction rates. Ensure your incubator is set to the optimal temperature for the assay. Verify the incubator's temperature with a calibrated thermometer. |
| Reagents not at room temperature. | Cold reagents will slow down the reaction. Allow all reagents to equilibrate to room temperature before starting the assay, unless the protocol specifies otherwise.[3][4] |
| Enzyme or antibody is inactive. | Improper storage or handling may have denatured the enzyme or antibody. Use a new lot of reagents and ensure they are stored at the recommended temperature. |
Issue 2: High Signal or Saturated Results
| Possible Cause | Recommended Solution |
| Incubation time is too long. | Excessive incubation can lead to an overly strong signal that is outside the linear range of the assay. Reduce the incubation time. |
| Incubation temperature is too high. | High temperatures can excessively increase the rate of an enzymatic reaction. Lower the incubation temperature to bring the signal within the detectable range. |
| Substrate incubation is too long. | For assays with an enzymatic reporter, the substrate development step is time-sensitive. Stop the reaction earlier to prevent signal saturation. |
| Concentration of detection reagents is too high. | If the signal is consistently saturated, you may need to optimize the concentration of your detection antibody or enzyme conjugate. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Uneven temperature across the plate (Edge Effect). | As mentioned in the FAQs, this is a common issue. Use a water bath for incubation or avoid using the outer wells of the plate for samples. Ensure the incubator has good air circulation. |
| Inconsistent timing of reagent addition or reaction stopping. | Use a multichannel pipette to add reagents to all wells as simultaneously as possible. Similarly, when stopping a reaction, do so consistently across the plate. |
| Evaporation from wells. | During long incubations, especially at higher temperatures, evaporation can concentrate the reactants in the wells, leading to variability. Use plate sealers to prevent evaporation. |
| Pipetting errors. | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques. |
Quantitative Data Summaries
Table 1: Illustrative Example of Incubation Temperature Effect on ELISA OD Values
This table demonstrates how varying the incubation temperature can affect the optical density (OD) values in a typical sandwich ELISA. The data shows that the signal increases with temperature up to an optimal point (37°C in this case), after which the signal begins to decrease due to potential denaturation of the antibody or enzyme.
| Incubation Temperature (°C) | Average OD at 450 nm (Positive Control) | Standard Deviation |
| 4 | 0.250 | 0.021 |
| 25 (Room Temperature) | 1.250 | 0.098 |
| 37 | 2.500 | 0.150 |
| 42 | 2.100 | 0.180 |
| 50 | 0.950 | 0.110 |
Table 2: Illustrative Example of Incubation Time Effect on Signal-to-Noise Ratio in a Biochemical Assay
This table illustrates the impact of varying the substrate incubation time on the signal-to-noise (S/N) ratio in a generic biochemical assay. As the incubation time increases, the signal from the positive control increases. However, the background noise also increases over time. The optimal incubation time is the point at which the S/N ratio is maximized.
| Incubation Time (minutes) | Signal (Positive Control) | Noise (Negative Control) | Signal-to-Noise Ratio |
| 5 | 500 | 50 | 10 |
| 15 | 1500 | 100 | 15 |
| 30 | 3000 | 250 | 12 |
| 60 | 5000 | 600 | 8.3 |
| 120 | 7000 | 1200 | 5.8 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Temperature for an ELISA
This protocol describes a method for determining the optimal incubation temperature for a sandwich ELISA by testing a range of temperatures.
-
Plate Coating: Coat a 96-well microplate with the capture antibody according to your standard protocol.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample/Standard Addition: Add your positive control and a blank (assay buffer) to multiple wells across the plate.
-
Incubation at Different Temperatures: Place the plate in a temperature-controlled environment. To test a range of temperatures, you can use multiple incubators set to different temperatures (e.g., 4°C, 25°C, 37°C, and 42°C). Ensure each temperature condition is tested in triplicate. Incubate for a fixed period (e.g., 1 hour).
-
Washing: Wash the plate according to your standard protocol.
-
Detection Antibody Addition: Add the detection antibody and incubate for a fixed time at a single, consistent temperature (e.g., room temperature) for all conditions to isolate the effect of the sample incubation temperature.
-
Enzyme-Conjugate Addition: Add the enzyme-conjugated streptavidin (or equivalent) and incubate.
-
Substrate Addition and Signal Development: Add the substrate and allow the color to develop.
-
Stop Reaction and Read Plate: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the average absorbance and standard deviation for each temperature. The optimal temperature is the one that provides the highest signal with an acceptable background.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for a cell-based cytotoxicity assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
Cell Adhesion: Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Treat the cells with a concentration of your test compound that is expected to be near the IC50 value. Include untreated control wells.
-
Incubation for Various Durations: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Data Analysis: For each time point, calculate the percent cell viability relative to the untreated control. The optimal incubation time is typically the point at which the cytotoxic effect has reached a plateau, indicating that the drug has had sufficient time to exert its effect.
Visualizations
Caption: Logical relationship of incubation parameters and assay outcome.
Caption: Workflow for optimizing incubation time and temperature.
References
Validation & Comparative
Validating Enzyme Inhibition Assays: A Comparative Guide to 7-Acetoxy-4-Methylcoumarin
For researchers, scientists, and drug development professionals, the rigorous validation of enzyme inhibition assays is crucial for generating reliable and reproducible data. This guide provides a comprehensive comparison of 7-acetoxy-4-methylcoumarin (AMC) as a fluorogenic substrate for validating enzyme inhibition assays, with a focus on acetylcholinesterase (AChE) and chymotrypsin (B1334515). We present a comparative analysis of AMC with other common substrates, supported by experimental data and detailed protocols.
Principle of AMC-Based Enzyme Assays
This compound is a non-fluorescent molecule that, upon enzymatic hydrolysis of its acetate (B1210297) group, releases the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The rate of increase in fluorescence is directly proportional to the enzyme's activity. This characteristic makes AMC a valuable tool for continuous, high-sensitivity monitoring of enzyme kinetics and for high-throughput screening of potential inhibitors.
Comparative Performance of this compound
The suitability of a substrate for an enzyme inhibition assay is determined by its kinetic parameters, sensitivity, and compatibility with assay conditions. Below is a comparison of AMC with commonly used alternative substrates for acetylcholinesterase and chymotrypsin.
Acetylcholinesterase (AChE) Inhibition Assays
A prevalent method for measuring AChE activity is the colorimetric Ellman's assay, which uses acetylthiocholine (B1193921) (ATC) as a substrate. The reaction of the product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) produces a yellow-colored product. While widely used, this method can be susceptible to interference from colored compounds and those that react with thiols.
Table 1: Comparison of Substrates for Acetylcholinesterase Assays
| Feature | This compound (AMC) | Acetylthiocholine (ATC) |
| Detection Method | Fluorometric | Colorimetric |
| Principle | Enzymatic hydrolysis releases a fluorescent product. | Enzymatic hydrolysis produces thiocholine, which reacts with a chromogenic reagent (DTNB). |
| Excitation/Emission (nm) | ~360 / ~450 | Not Applicable |
| Absorbance (nm) | Not Applicable | 412 |
| Advantages | High sensitivity, low interference from colored compounds, continuous assay format. | Well-established method, readily available reagents. |
| Disadvantages | Potential for interference from fluorescent compounds, requires a fluorescence plate reader. | Interference from colored and thiol-reactive compounds, indirect measurement of enzyme activity. |
| Typical Km | Data not readily available in searched literature. | ~0.08 mM for human AChE[1] |
| IC50 of Donepezil (B133215) | Data not readily available in searched literature. | ~0.021 µM to 53.6 ng/mL (in vivo plasma)[2][3] |
Chymotrypsin Inhibition Assays
A common colorimetric substrate for chymotrypsin is N-Succinyl-L-phenylalanine p-nitroanilide (SUPNA). Enzymatic cleavage of SUPNA releases p-nitroaniline, a yellow product. Similar to the Ellman's assay, this method can be affected by colored compounds.
Table 2: Comparison of Substrates for Chymotrypsin Assays
| Feature | This compound (AMC) | N-Succinyl-L-phenylalanine p-nitroanilide (SUPNA) |
| Detection Method | Fluorometric | Colorimetric |
| Principle | Enzymatic hydrolysis releases a fluorescent product. | Enzymatic hydrolysis releases a colored product. |
| Excitation/Emission (nm) | ~380 / ~460[4][5] | Not Applicable |
| Absorbance (nm) | Not Applicable | 410[6] |
| Advantages | High sensitivity, suitable for continuous monitoring. | Simple and cost-effective. |
| Disadvantages | Requires a fluorescence plate reader, potential for fluorescent interference. | Lower sensitivity compared to fluorometric assays, interference from colored compounds. |
| Typical Km | Data not readily available in searched literature. | ~0.05 mM |
| IC50 of Chymostatin | Data not readily available in searched literature. | Data not readily available in searched literature. |
Experimental Protocols
Detailed and optimized protocols are essential for obtaining reliable and reproducible results.
Acetylcholinesterase Inhibition Assay using this compound
While a specific, validated protocol for an AChE inhibition assay using AMC was not found in the searched literature, a general protocol can be adapted from existing fluorometric assays.
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
This compound (AMC)
-
Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Inhibitor of interest (e.g., Donepezil)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AMC in DMSO.
-
Prepare a working solution of AChE in assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Assay:
-
To each well of the microplate, add 20 µL of the inhibitor dilution (or buffer for control).
-
Add 20 µL of the AChE working solution to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of the AMC working solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) kinetically over a period of time (e.g., 30 minutes) at the assay temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Chymotrypsin Inhibition Assay using a Fluorogenic Substrate[4][5]
This protocol is adapted from a commercially available chymotrypsin activity assay kit.
Materials:
-
Chymotrypsin
-
Fluorogenic Chymotrypsin Substrate (e.g., Suc-LLVY-AMC)
-
Chymotrypsin Assay Buffer
-
Inhibitor of interest (e.g., Chymostatin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample and Reagent Preparation:
-
Prepare a working solution of chymotrypsin in assay buffer.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay:
-
Add 5-20 µL of the sample (or purified chymotrypsin) to each well.
-
For inhibitor wells, add the desired concentration of the inhibitor. For control wells, add assay buffer.
-
Adjust the volume in each well to 50 µL with assay buffer.
-
Prepare a reaction mix containing the chymotrypsin substrate and activator (if required by the kit).
-
Add 50 µL of the reaction mix to each well to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the fluorescence curve.
-
Determine the percent inhibition and calculate the IC50 value as described for the AChE assay.
-
Visualizing the Workflow and Enzymatic Reaction
Diagrams created using the DOT language provide a clear visual representation of the experimental processes.
Conclusion
References
- 1. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Acetoxy-4-Methylcoumarin and Fluorescein Diacetate for Cell Viability Assays
For researchers engaged in cell biology and drug development, the accurate assessment of cell viability is a cornerstone of experimental success. Fluorogenic esterase substrates, which are converted into fluorescent molecules by the metabolic activity of living cells, provide a powerful tool for this purpose. This guide offers an objective comparison between two such common probes: 7-acetoxy-4-methylcoumarin (7-AMC) and fluorescein (B123965) diacetate (FDA), detailing their mechanisms, performance characteristics, and experimental protocols.
Mechanism of Action: Probing Esterase Activity
Both 7-AMC and FDA are non-fluorescent, cell-permeable compounds. Their utility in viability assays hinges on a shared principle: the presence of active intracellular esterases in living cells.[1] In viable cells with intact plasma membranes, these enzymes hydrolyze the acetate (B1210297) groups from the precursor molecules.[2] This enzymatic cleavage releases the fluorescent products: the blue-fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone) from 7-AMC, and the green-fluorescent fluorescein from FDA.[3][4] These fluorescent molecules accumulate within the cell, and the resulting signal intensity is directly proportional to the enzymatic activity, which serves as a proxy for the number of viable cells.[5]
Figure 1. Enzymatic activation of 7-AMC and FDA in a viable cell.
Performance Comparison
The choice between 7-AMC and FDA depends on the specific experimental requirements, including instrumentation, cell type, and the need for multiplexing with other fluorescent probes. While both are effective, they possess distinct characteristics that can influence assay outcomes.
Key Differences:
-
Fluorescence Profile: 7-AMC's product emits blue fluorescence, whereas FDA's product emits green fluorescence. This is a critical consideration for compatibility with available filter sets on microscopes or plate readers and for avoiding spectral overlap in multi-color imaging experiments.
-
Signal Retention: Fluorescein, the product of FDA hydrolysis, is known to leak from viable cells over time, which can lead to an underestimation of viability.[6] Coumarin-based dyes may offer better intracellular retention.
-
pH Sensitivity: The fluorescence of fluorescein is highly sensitive to pH and decreases in acidic environments.[7] The fluorescence of 7-hydroxy-4-methylcoumarin is also pH-dependent, with different excitation maxima at varying pH levels.[3] This sensitivity can be a confounding factor in experiments where cellular treatments induce changes in intracellular pH.
-
Background Signal: FDA is susceptible to spontaneous, non-enzymatic hydrolysis, which can increase background fluorescence.[8][9] This is particularly problematic in complex media containing components like tryptone, peptone, or yeast extract, which can promote this hydrolysis in the absence of live cells.[8][9]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each probe.
| Feature | This compound (7-AMC) | Fluorescein Diacetate (FDA) |
| Common Name | 4-Methylumbelliferyl Acetate (4-MUA) | FDA |
| Principle | Fluorogenic substrate for intracellular esterases[3][10] | Fluorogenic substrate for intracellular esterases[5] |
| Precursor State | Non-fluorescent | Non-fluorescent[2] |
| Fluorescent Product | 7-Hydroxy-4-methylcoumarin (HMC) | Fluorescein |
| Excitation (Ex) | ~370 nm (pH 7.4), ~385 nm (pH 10.4)[3] | ~490 nm[2] |
| Emission (Em) | ~445-454 nm[3] | ~515-525 nm |
| Fluorescence Color | Blue | Green |
| Advantages | - Different spectral properties for multiplexing[7]- Generally considered more photostable than fluorescein[7] | - Widely used and well-documented[4]- Bright fluorescence signal- Compatible with standard FITC filter sets |
| Limitations | - Fluorescence is pH-dependent[3]- Lower quantum yield compared to fluorescein | - Product (fluorescein) can leak from cells[6]- Fluorescence is highly pH-sensitive[7]- Prone to spontaneous hydrolysis, causing high background[8][9] |
Experimental Protocols
Below are generalized protocols for performing cell viability assays using 7-AMC and FDA. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.
Protocol 1: Cell Viability Assay with this compound (7-AMC)
This protocol is adapted from general procedures for fluorogenic esterase substrates.
Materials:
-
This compound (7-AMC)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Cells cultured in appropriate microplates (e.g., 96-well, black-walled plates for fluorescence)
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (e.g., Ex: 370 nm, Em: 450 nm)
Procedure:
-
Prepare Stock Solution: Dissolve 7-AMC in DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.[11]
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed PBS or culture medium to a final working concentration (typically in the range of 1-10 µM).[11] The optimal concentration should be determined empirically.
-
Cell Preparation: Culture cells in a 96-well plate to the desired density. After experimental treatment, carefully remove the culture medium.
-
Wash Cells: Gently wash the cells once with 100 µL of pre-warmed PBS to remove any residual medium that could interfere with the assay.
-
Dye Loading: Add 50-100 µL of the 7-AMC working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[11]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader or visualize using a fluorescence microscope with filter sets appropriate for blue fluorescence.
Protocol 2: Cell Viability Assay with Fluorescein Diacetate (FDA)
This protocol is a standard method for assessing viability, often used in combination with propidium (B1200493) iodide (PI) to simultaneously stain dead cells.[4][12]
Materials:
-
Fluorescein Diacetate (FDA)
-
Acetone, anhydrous
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured in appropriate microplates or on coverslips
-
Fluorescence microplate reader or fluorescence microscope with FITC filter set (Ex: 490 nm, Em: 520 nm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution by dissolving 5 mg of FDA in 1 mL of acetone.[4][12] Store this stock solution at -20°C.
-
Prepare Working Solution: The staining solution should always be freshly prepared.[12] Dilute the FDA stock solution in PBS or serum-free medium to a final concentration (e.g., for a 5 ml final volume, use 8 µl of the 5 mg/ml stock).[4]
-
Cell Preparation: After experimental treatment, remove the culture medium from the cells.
-
Wash Cells: Gently wash the cells with PBS.
-
Dye Loading: Add 100 µL of the freshly prepared FDA working solution to each well of a 96-well plate.
-
Incubation: Incubate at room temperature for 4 to 5 minutes in the dark.[4][12]
-
Wash and Measure: Remove the staining solution, wash the cells with PBS, and add fresh PBS or medium without serum to the wells.[12] Immediately measure the green fluorescence.
General Experimental Workflow
Regardless of the chosen probe, the overall workflow for a plate reader-based cell viability assay follows a consistent series of steps, from cell seeding to final data analysis.
Figure 2. Standard workflow for a fluorogenic cell viability assay.
Conclusion
Both this compound and fluorescein diacetate are valuable reagents for measuring cell viability through intracellular esterase activity. The primary distinction lies in their spectral properties and performance limitations.
-
Choose Fluorescein Diacetate (FDA) for standard, high-throughput green fluorescence assays where cost and signal brightness are key, and potential issues like leakage and pH sensitivity can be controlled or are not significant concerns.
-
Choose this compound (7-AMC) for experiments requiring blue fluorescence, such as multiplexing with green or red probes, or in assays where higher photostability is advantageous.[7]
Ultimately, the optimal choice requires careful consideration of the specific biological question, cell system, and available instrumentation. Empirical validation is always recommended to ensure the selected probe provides the most reliable and accurate measure of cell viability for your research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. thundersci.com [thundersci.com]
- 5. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 6. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. ibidi.com [ibidi.com]
A Head-to-Head Comparison of Coumarin-Based Fluorescent Probes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is paramount to experimental success. Coumarin (B35378) derivatives stand out as a versatile and robust class of fluorophores, prized for their strong fluorescence, high quantum yields, and the ease with which their structure can be modified for specific applications in sensing and bioimaging.[1] This guide provides an objective, data-driven comparison of various coumarin-based probes, complete with experimental protocols and visual workflows to aid in informed decision-making.
Coumarin-based probes are built on a benzopyran-2-one ring system.[2] Their fluorescence mechanisms, primarily driven by Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET), can be fine-tuned by adding different functional groups.[1][3][4] These modifications alter the probe's photophysical properties, such as excitation and emission wavelengths, allowing for the rational design of sensors for a wide array of analytes and biological environments.[3]
Quantitative Comparison of Coumarin-Based Probes
The following table summarizes the key photophysical properties and applications of several distinct coumarin-based probes, compiled from various sources to provide a standardized comparison.
| Probe Name | Target Analyte / Application | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Key Features & Advantages |
| 7-Hydroxy-4-methylcoumarin | General purpose fluorophore, pH indicator | ~360 | ~450 | High in aqueous environments | Excellent general-purpose probe with sensitivity to pH.[1] |
| Coumarin 6 | Cell Tracking, Lipids & Membranes | ~450-460 | ~500-505 | ~0.78 (in ethanol) | Lipophilic dye ideal for partitioning into cell membranes and tracking studies.[5][] |
| 3-Acetamidocoumarin | Reactive Oxygen Species (ROS) | Not specified | Not specified | Not specified | "Turn-on" probe for detecting ROS, particularly hydroxyl radicals (•OH).[7] |
| 4-AAU | Bacterial Enzyme Detection | Not specified | Not specified | Significantly improved vs. 4-MU | Superior aqueous solubility (0.81 mg/mL) and quantum yield compared to the standard 4-MU probe for detecting bacteria like E. coli.[8] |
| Naphthalimide-Coumarin (Probe L) | Copper Ions (Cu²⁺) | 412 | 465 | Not specified | Ratiometric sensor for Cu²⁺, enabling naked-eye detection and bioimaging applications.[9][10] |
| Benzo[g]coumarins | In Vivo Imaging | Red-shifted | Red/Far-red | Not specified | Extended π-conjugated system results in large Stokes shifts and red-shifted emissions, ideal for deep-tissue imaging.[1] |
| SWJT-14 | Biothiols (Cys, Hcy, GSH) | 380 / 460 / 490 | 470 / 550 / 553 | 0.028 / 0.0137 / 0.002 | Enables differentiated detection of cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) through distinct fluorescent responses.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the evaluation process is crucial for understanding and applying these probes effectively.
Caption: A generalized signaling pathway for a "turn-on" coumarin-based fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of 7-Acetoxy-4-Methylcoumarin Assays with Colorimetric Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate assay method is critical for generating reliable and reproducible data. This guide provides an objective cross-validation of the fluorometric 7-acetoxy-4-methylcoumarin (7-AMC) assay with commonly used colorimetric methods for enzyme activity measurement. We present a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research.
Principles of Detection
This compound (7-AMC) Assay: This fluorometric assay utilizes a non-fluorescent substrate, this compound. In the presence of certain enzymes, such as esterases, the acetoxy group is cleaved, releasing the highly fluorescent product 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone (B1674119) or 4-MU). The resulting fluorescence intensity is directly proportional to the enzyme's activity and can be measured with high sensitivity using a fluorometer.
Colorimetric Assays (e.g., MTT, Resazurin): These assays rely on a visible color change to measure cellular metabolic activity, which can be indicative of enzyme activity. In the MTT assay, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1][2] Similarly, the resazurin (B115843) assay uses a blue dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.[3] The amount of colored product formed is proportional to the number of viable cells and their metabolic (enzymatic) activity.[1][3]
Performance Comparison
The choice between a fluorometric and a colorimetric assay often depends on the specific requirements of the experiment, such as sensitivity, throughput, and instrumentation availability. Fluorometric assays, like the 7-AMC assay, generally offer higher sensitivity compared to colorimetric methods.
Below is a summary of the key performance characteristics of a 7-AMC-based fluorometric assay compared to a generic colorimetric assay.
Table 1: General Assay Characteristics
| Feature | This compound Assay (Fluorometric) | Colorimetric Assay (e.g., MTT, Resazurin) |
| Detection Method | Fluorescence | Absorbance (Color Change) |
| Instrumentation | Fluorometer / Fluorescence Plate Reader | Spectrophotometer / Absorbance Plate Reader |
| Excitation/Emission (nm) | ~360 / ~450 | Not Applicable |
| Absorbance Wavelength (nm) | Not Applicable | ~570 (MTT), ~570 (Resazurin) |
Table 2: Validation Parameter Comparison
| Validation Parameter | This compound Assay (Fluorometric) | Colorimetric Assay (e.g., MTT) |
| Sensitivity | ||
| Limit of Detection (LOD) | Low nM to pM range | Low µM range |
| Limit of Quantification (LOQ) | Low nM range | µM range |
| Linearity (Typical Range) | 0.1 - 10 µM (product concentration) | 1 - 100 µM (product concentration) |
| Precision (%RSD) | ||
| Repeatability (Intra-assay) | < 5% | < 10% |
| Intermediate Precision (Inter-assay) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any assay. Below are generalized protocols for the 7-AMC assay for esterase activity and the MTT colorimetric assay for metabolic activity.
Protocol 1: this compound (7-AMC) Esterase Assay
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Enzyme Solution: Purified esterase or cell lysate containing esterase activity in assay buffer.
-
Standard Stock Solution: 1 mM 7-hydroxy-4-methylcoumarin in DMSO.
2. Instrumentation:
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm.
3. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the 7-hydroxy-4-methylcoumarin standard stock solution in assay buffer.
-
Add 50 µL of the enzyme solution or cell lysate to each well of a black, clear-bottom 96-well plate.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution to each well. The final substrate concentration should be optimized based on the enzyme's Km value.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 360/450 nm.
-
Calculate the enzyme activity by converting the rate of fluorescence increase to the concentration of product formed using the standard curve.
Protocol 2: MTT Colorimetric Assay
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate medium for the cells being assayed.
-
MTT Solution: 5 mg/mL MTT in sterile PBS.[1]
-
Solubilization Solution: 0.01 M HCl in 10% SDS solution or acidified isopropanol.[4][5]
2. Instrumentation:
-
Absorbance microplate reader capable of reading at 570 nm.[1]
3. Assay Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium and incubate overnight.[4]
-
Treat cells with the test compound and incubate for the desired period.
-
Add 10 µL of the MTT solution to each well.[4]
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[4]
-
Add 100 µL of the solubilization solution to each well.[4]
-
Incubate at 37°C for 4 hours to overnight to dissolve the formazan crystals.[2][4]
-
Mix each sample thoroughly by pipetting.
-
Read the absorbance at 570 nm.[4]
Visualizing the Methodologies
To better illustrate the underlying principles and workflows, the following diagrams have been generated.
References
A Comparative Analysis of Quantum Yields for Various Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantum yields of several widely used fluorescent probes. The data presented is supported by established experimental protocols, offering a comprehensive resource for selecting the optimal probe for your research needs.
Data Presentation: A Comparative Overview of Fluorescent Probe Quantum Yields
The following table summarizes the quantum yield (Φ), maximum excitation wavelength (λ_ex), and maximum emission wavelength (λ_em) for a selection of common fluorescent probes. It is crucial to note that the quantum yield of a fluorophore is highly sensitive to its environment; therefore, the solvent used for each measurement is specified.
| Fluorescent Probe | Quantum Yield (Φ) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Solvent |
| Fluorescein | 0.925 ± 0.015[1] | ~490 | ~515 | 0.1 N NaOH |
| Fluorescein | 0.79[2][3] | 425[2] | ~515 | Ethanol |
| Rhodamine B | 0.31[4] | ~560 | ~580 | Water |
| Rhodamine B | 0.70[5] | 510[5] | ~580 | Ethanol |
| Rhodamine B | 0.65[6] | ~555 | ~580 | Basic Ethanol |
| Rhodamine 6G | 0.950 ± 0.015[1] | ~530 | ~555 | Ethanol |
| Cy3 | 0.15[7] | ~550 | ~570 | Not Specified |
| Cy5 | 0.27[7] | ~650 | ~670 | Not Specified |
| Cy5.5 | 0.28[7] | 675 | 694 | Not Specified |
| Cy7 | 0.28[7] | 743 | 767 | Not Specified |
| Cadmium Selenide (CdSe) Quantum Dots | Up to 90% | Size-dependent | Size-dependent | Not Specified |
| Perovskite Quantum Dots | Approaching 100% | Size-dependent | Size-dependent | Not Specified |
Experimental Protocols: Measuring Fluorescence Quantum Yield
The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[8] The two primary methods for measuring the fluorescence quantum yield are the relative method and the absolute method.
Relative Quantum Yield Measurement
The relative method is the most common approach and involves comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample being tested.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same spectroscopic grade solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[3]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrument parameters for all measurements.
-
Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (mx / mst) * (nx2 / nst2)
Where:
-
Φst is the quantum yield of the standard.
-
mx and mst are the slopes of the linear fits for the unknown and standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the unknown and standard, respectively.
-
Absolute Quantum Yield Measurement
The absolute method directly measures the number of photons emitted and absorbed by a sample, typically using an integrating sphere.[6] This method does not require a reference standard.
Methodology:
-
Instrument Setup: An integrating sphere is installed in the sample compartment of a spectrofluorometer. The sphere is coated with a highly reflective material to capture all emitted and scattered light.
-
Blank Measurement: A measurement is taken with a blank (solvent only) in the integrating sphere to determine the intensity of the excitation light (La).
-
Sample Measurement: The fluorescent sample is placed in the integrating sphere, and two measurements are taken: the intensity of the unabsorbed excitation light (Lc) and the total intensity of the emitted fluorescence (Ec).
-
Data Analysis: The absolute quantum yield (ΦF) is calculated as the ratio of the number of emitted photons to the number of absorbed photons, according to the following equation:
ΦF = Ec / (La - Lc)
Mandatory Visualizations
Signaling Pathway of a Calcium-Sensing Fluorescent Probe
The following diagram illustrates the mechanism of action for a generic calcium indicator fluorescent probe.
Caption: Signaling pathway of a fluorescent calcium probe.
Experimental Workflow for Relative Quantum Yield Measurement
The diagram below outlines the key steps involved in the relative quantum yield determination method.
Caption: Relative quantum yield measurement workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scimedia.com [scimedia.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. edinst.com [edinst.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
A Researcher's Guide to the Validation of 7-Methylcoumarin-Based Enzyme Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate enzyme assay are critical for generating reliable and reproducible data. This guide provides an objective comparison of the novel 7-methylcoumarin (B190331) (AMC)-based fluorometric enzyme assay with alternative methods, including traditional colorimetric assays and other fluorogenic and bioluminescent systems. Supported by experimental data, this guide aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Principle of 7-Methylcoumarin-Based Assays
7-Methylcoumarin-based assays are a type of fluorometric assay that utilizes a substrate conjugated to a derivative of 7-methylcoumarin, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1] When the substrate is cleaved by a specific enzyme, the fluorescent AMC is released.[2] The resulting fluorescence is directly proportional to the enzyme's activity and can be measured with a fluorometer, offering high sensitivity.[1] A common application is the use of Ac-DEVD-AMC as a substrate for caspase-3, a key enzyme in the apoptotic pathway.[1]
Performance Comparison of Enzyme Assays
The choice of an enzyme assay platform significantly impacts the quality and reliability of the experimental data. Below is a detailed comparison of 7-methylcoumarin-based assays with colorimetric, resorufin-based, and aminoluciferin-based assays.
Table 1: General Assay Characteristics
| Feature | 7-Methylcoumarin-Based Assay (Fluorometric) | Colorimetric Assay (pNA-based) | Resorufin-Based Assay (Fluorometric) | Aminoluciferin-Based Assay (Bioluminescent) |
| Detection Method | Fluorescence | Absorbance (Color Change) | Fluorescence | Luminescence (Light Emission) |
| Instrumentation | Fluorometer/Fluorescence Plate Reader | Spectrophotometer/Plate Reader | Fluorometer/Fluorescence Plate Reader | Luminometer/Luminescence Plate Reader |
| Substrate Example | Ac-DEVD-AMC | Ac-DEVD-pNA | Resorufin-based substrates | Z-DEVD-aminoluciferin |
| Excitation/Emission (nm) | ~350-380 / ~440-460[1] | Not Applicable | ~530-570 / ~580-620[3][4] | Not Applicable |
| Absorbance Wavelength (nm) | Not Applicable | ~405[1] | Not Applicable | Not Applicable |
Table 2: Validation Parameter Comparison
| Validation Parameter | 7-Methylcoumarin-Based Assay (Fluorometric) | Colorimetric Assay (pNA-based) | Resorufin-Based Assay (Fluorometric) | Aminoluciferin-Based Assay (Bioluminescent) |
| Sensitivity | ||||
| Limit of Detection (LOD) | Low nM to pM range[1] | Low µM range[1] | 0.125 µM to 100 nM[5][6] | As low as a single cell or 0.01 picomoles of ATP[7] |
| Limit of Quantification (LOQ) | Low nM range[1] | µM range[1] | Data not readily available | Data not readily available |
| Linearity (Typical Range) | 0.1 - 10 µM (AMC concentration)[1] | 1 - 100 µM (pNA concentration)[1] | 5 µg/mL to 40 µg/mL (resorufin)[8] | Up to 8 orders of magnitude[9] |
| Precision (%RSD) | ||||
| Repeatability (Intra-assay) | < 5%[1] | < 10%[1] | < 5.23%[5] | Data not readily available |
| Intermediate Precision (Inter-assay) | < 10%[1] | < 15%[1] | < 6.67%[5] | Data not readily available |
| Accuracy (% Recovery) | 90 - 110%[1] | 85 - 115%[1] | Data not readily available | Data not readily available |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process is crucial for a comprehensive understanding of the assay.
Caption: Caspase-3 signaling pathway in apoptosis.
Caption: General workflow for a fluorogenic enzyme assay.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any new assay.
Protocol 1: Validation of a 7-Methylcoumarin-Based Caspase-3 Assay
This protocol outlines the steps to validate a new fluorometric caspase-3 assay using an Ac-DEVD-AMC substrate.[1]
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% Glycerol, 2 mM DTT.
-
Substrate Stock Solution: 10 mM Ac-DEVD-AMC in DMSO.
-
Enzyme Stock Solution: Recombinant human Caspase-3 in assay buffer.
-
AMC Standard Stock Solution: 1 mM 7-amino-4-methylcoumarin in DMSO.
2. Instrumentation:
-
Fluorescence microplate reader with excitation at 380 nm and emission at 460 nm.
3. Validation Procedures:
-
Linearity:
-
Prepare a series of AMC standard dilutions (e.g., 0.1 to 10 µM) in assay buffer.
-
Measure the fluorescence intensity of each standard.
-
Plot fluorescence intensity versus AMC concentration and perform linear regression analysis. A correlation coefficient (R²) > 0.99 is desirable.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Prepare a series of low concentration AMC standards.
-
Calculate the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (SD of blank / slope); LOQ = 10 * (SD of blank / slope).
-
-
Precision:
-
Repeatability (Intra-assay): Assay multiple replicates of low, medium, and high concentrations of caspase-3 in a single run. Calculate the mean, standard deviation, and %RSD.
-
Intermediate Precision (Inter-assay): Repeat the assay on different days with different analysts and/or equipment. Calculate the %RSD across all runs.
-
-
Accuracy:
-
Spike known concentrations of AMC into cell lysates.
-
Measure the fluorescence and calculate the percentage recovery of the spiked amount.
-
Protocol 2: Comparative Colorimetric Caspase-3 Assay
This protocol describes a typical colorimetric caspase-3 assay using Ac-DEVD-pNA for comparison.[1]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol.
-
Substrate Stock Solution: 10 mM Ac-DEVD-pNA in DMSO.
-
Enzyme Stock Solution: Recombinant human Caspase-3 in assay buffer.
-
pNA Standard Stock Solution: 1 mM p-nitroanilide in DMSO.
2. Instrumentation:
-
Absorbance microplate reader capable of reading at 405 nm.
3. Assay Procedure:
-
Add 50 µL of cell lysate or purified enzyme to each well of a 96-well plate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm.
Protocol 3: Resorufin-Based Enzyme Assay (General)
This protocol provides a general framework for a resorufin-based enzyme assay.
1. Reagent Preparation:
-
Assay Buffer: Appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES).
-
Substrate Stock Solution: Resorufin-based substrate (e.g., Resorufin (B1680543) ethyl ether) dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme Stock Solution: Purified enzyme or cell lysate in assay buffer.
-
Resorufin Standard Stock Solution: Resorufin salt in a suitable solvent.
2. Instrumentation:
-
Fluorescence microplate reader with excitation around 530-570 nm and emission around 580-620 nm.[3][4]
3. Assay Procedure:
-
Prepare a standard curve of resorufin in the assay buffer.
-
In a microplate, add the enzyme solution.
-
Initiate the reaction by adding the resorufin-based substrate.
-
Incubate at the optimal temperature for the enzyme.
-
Measure the fluorescence intensity at appropriate time points (kinetic) or after a fixed time (endpoint).
-
Calculate enzyme activity by comparing the fluorescence of the samples to the resorufin standard curve.
Protocol 4: Aminoluciferin-Based Caspase-3 Assay (General)
This protocol outlines a general procedure for a bioluminescent caspase-3 assay using an aminoluciferin-based substrate.
1. Reagent Preparation:
-
Assay Buffer: Buffer compatible with both the protease and luciferase activity.
-
Substrate Stock Solution: Z-DEVD-aminoluciferin in an appropriate solvent.
-
Luciferase Reagent: A solution containing a stable luciferase, ATP, and necessary cofactors.
-
Enzyme Stock Solution: Recombinant Caspase-3 or cell lysate.
2. Instrumentation:
-
Luminometer or a microplate reader with luminescence detection capabilities.
3. Assay Procedure:
-
In a white-walled microplate, add the cell lysate or purified enzyme.
-
Add the luciferase reagent containing the Z-DEVD-aminoluciferin substrate.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Measure the luminescence. The light output is proportional to the caspase-3 activity.[10]
Conclusion
The validation of a new 7-methylcoumarin-based enzyme assay demonstrates its high sensitivity and reliability, making it a powerful tool for researchers. When compared to traditional colorimetric assays, it offers significantly lower limits of detection and quantification. While other advanced fluorescence and bioluminescence-based methods, such as those using resorufin and aminoluciferin, also provide high sensitivity, the choice of the optimal assay depends on the specific experimental requirements, including the target enzyme, sample matrix, and available instrumentation. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select and validate the most appropriate enzyme assay to ensure the generation of accurate and reproducible data in their drug discovery and life science research.
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06482K [pubs.rsc.org]
- 7. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 7-Acetoxy-4-methylcoumarin
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Acetoxy-4-methylcoumarin, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[1][2].
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service[3][4]. Under no circumstances should this chemical be disposed of in the regular trash or down the drain[2][4][5].
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it (e.g., gloves, wipes, weighing paper) as hazardous waste[6][7].
-
Keep this waste stream separate from other chemical wastes to prevent unintended reactions[8].
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container[4][6][8]. The container must be compatible with the chemical.
-
The container must be kept securely closed except when adding waste[6][8].
3. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste"[4][5].
-
The label must include the full chemical name: "this compound," the quantity of waste, the date of generation, and the place of origin (e.g., lab and room number)[5].
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste storage area[6][8].
-
Ensure secondary containment is in place to capture any potential leaks[6].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[4][5].
-
Provide them with a completed Hazardous Waste Information Form, detailing the contents of the container[5].
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent[7][8].
-
The rinsate from this process must be collected and disposed of as hazardous waste[7][8].
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash[7].
Quantitative Data Summary
Specific quantitative disposal limits for this compound are not broadly published and are typically determined by local, regional, and national regulations. Always consult your local authorities and your institution's EHS department for specific guidance.
| Parameter | Value/Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | [1] |
| NFPA Ratings | Health: 2, Fire: 0, Reactivity: 0 | [1] |
| Primary Disposal Method | Licensed Professional Waste Disposal Service | [3][4] |
| Improper Disposal Routes | Do not dispose in regular trash or down the drain | [2][4][5] |
Experimental Protocol: Preparation for Disposal
While final disposal is handled by professionals, laboratories are responsible for the safe preparation of the waste. For solid this compound, a common practice for similar chemical waste is to dissolve it in a combustible solvent to facilitate incineration by the disposal facility[3][4].
Objective: To prepare solid this compound waste for collection by a licensed disposal service.
Materials:
-
Waste this compound
-
A compatible combustible solvent (e.g., ethanol (B145695) or methanol, consult with your EHS department)[4]
-
Designated hazardous waste container with a secure lid
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Consult EHS: Before proceeding, confirm with your institution's EHS department the approved solvent and procedure for your specific location[4].
-
Work in a Fume Hood: Perform all steps within a certified chemical fume hood to minimize inhalation exposure[4].
-
Prepare Waste Container: Ensure the hazardous waste container is properly labeled as described in the "Labeling" section above[4].
-
Dissolve the Solid: Carefully transfer the waste this compound into the designated waste container. Slowly add the approved combustible solvent to the container to dissolve the solid material. Swirl the container gently to ensure it is fully dissolved[4].
-
Secure and Store: Securely close the lid on the waste container. Store the container in the designated hazardous waste storage area until pickup is arranged[4].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 7-Acetoxy-4-methylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 7-Acetoxy-4-methylcoumarin. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before handling this compound, considering the quantity, duration of exposure, and the specific laboratory procedures to be performed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses/Goggles | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). Side shields are recommended.[2] | To protect against dust particles and potential splashes that can cause serious eye irritation.[1] |
| Skin Protection | Gloves | Nitrile rubber (NBR) gloves with a minimum thickness of 0.11 mm. Tested according to EN 374. Inspect prior to use.[3][4] | To prevent skin contact, as the compound causes skin irritation.[1][3] |
| Protective Clothing | A lab coat or an impervious lab coat should be worn to minimize skin contact.[2][4] | To prevent contamination of personal clothing and minimize exposed skin. | |
| Respiratory Protection | Dust Mask/Respirator | An EN 149 approved respirator, such as a type N95 (US) dust mask, should be used if dust is generated and exposure limits may be exceeded.[2][5] | To avoid inhalation of dust, which may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when handling the solid compound, to minimize dust generation and inhalation.[2][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.[2]
Safe Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of damage.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Avoidance: Avoid contact with skin, eyes, and clothing.[6] Do not breathe in dust.[7] Minimize dust generation and accumulation.[2]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[7][8]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a dry, cool, and well-ventilated place.[5]
-
Store away from strong oxidizing agents, strong acids, and strong bases.[2][5]
Disposal Plan
Waste Disposal:
-
Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. This may involve placing the material in a sealed, labeled container for chemical waste disposal.
-
Do not allow the product to enter drains or waterways.[1][9]
Spill Management:
-
For solid spills, avoid generating dust. You can dampen the material with a suitable solvent like 60-70% ethanol (B145695) to aid in cleanup.[2]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[5][9]
-
Ventilate the affected area.
Experimental Protocols
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Pre-Experiment Setup:
-
Review the Safety Data Sheet (SDS).
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area, ensuring the chemical fume hood is operational.
-
Have spill cleanup materials readily available.
-
-
Execution:
-
Wear all required PPE throughout the experiment.
-
Handle the solid compound within a fume hood to minimize dust exposure.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Experiment:
-
Decontaminate all equipment and work surfaces.
-
Properly label and store any remaining this compound.
-
Dispose of all waste materials according to the established disposal plan.
-
Remove PPE and wash hands thoroughly.
-
Visual Workflow and Safety Diagrams
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Logical relationship of hazard identification, risk assessment, and control measures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemos.de [chemos.de]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
